molecular formula C17H12N2O2 B1681839 VU0038882 CAS No. 429653-28-1

VU0038882

Cat. No.: B1681839
CAS No.: 429653-28-1
M. Wt: 276.29 g/mol
InChI Key: AUFKOSNMJAYSCA-UHFFFAOYSA-N
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Description

2-(5-Furan-2-yl-1H-pyrazol-3-yl)-naphthalen-1-ol ( 429653-28-1) is a high-purity, complex heterocyclic compound with a molecular formula of C 17 H 12 N 2 O 2 and a molecular weight of 276.29 g/mol. Its unique structural architecture, featuring a naphthalen-1-ol moiety linked to a furan-substituted pyrazole ring, makes it a valuable scaffold in medicinal chemistry and materials science research. This compound is of significant interest in antimicrobial research, as its core pyrazole structure is a recognized pharmacophore. Pyrazole derivatives are extensively investigated for their ability to disrupt essential biological processes in bacteria and fungi. They can function by targeting and inhibiting key bacterial enzymes, such as topoisomerase and DNA gyrase, which are crucial for DNA replication and cell viability. Some pyrazole derivatives have also demonstrated action as efflux pump inhibitors against resistant strains like E. coli and have shown potential in disrupting fungal ergosterol biosynthesis. The specific substitution pattern of this compound is designed to potentially enhance such interactions with biological targets. Beyond its biological potential, the conjugated system and electron-rich nature of the molecule suggest possible applications in the development of novel fluorescent dyes and materials, as pyrazoline derivatives are known for their favorable photophysical properties and role in charge transfer processes. Researchers can characterize this compound using techniques such as 1 H and 13 C NMR, mass spectrometry, and single-crystal X-ray diffraction for unambiguous structural confirmation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[5-(furan-2-yl)-1H-pyrazol-3-yl]naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c20-17-12-5-2-1-4-11(12)7-8-13(17)14-10-15(19-18-14)16-6-3-9-21-16/h1-10,20H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFKOSNMJAYSCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C3=NNC(=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

429653-28-1
Record name 2-[5-(furan-2-yl)-1H-pyrazol-3-yl]naphthalen-1-ol
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Foundational & Exploratory

The Mechanism of Action of VU0038882: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0038882 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1] As a member of the Group III mGlu receptors, mGlu4 is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a crucial role in modulating synaptic transmission. The activation of mGlu4 receptors has been identified as a promising therapeutic strategy for managing Parkinson's disease and other neurological disorders.[1] this compound enhances the receptor's response to the endogenous ligand, glutamate, offering a nuanced approach to receptor modulation with potential therapeutic benefits. This document provides an in-depth technical overview of the mechanism of action of this compound, including its pharmacological properties, signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound functions as a positive allosteric modulator, binding to a site on the mGlu4 receptor that is distinct from the orthosteric glutamate-binding site. This allosteric binding potentiates the receptor's response to glutamate, leading to a leftward shift in the glutamate concentration-response curve. In the absence of glutamate, this compound does not exhibit intrinsic agonist activity.[2]

Binding Site

The allosteric binding site for mGlu4 PAMs is located within the seven-transmembrane (7TM) domain of the receptor. While the precise crystallographic structure of this compound bound to mGlu4 is not publicly available, mutagenesis and modeling studies of similar mGlu4 PAMs suggest the binding pocket is formed by residues within the transmembrane helices.

Quantitative Pharmacological Data

The potency and efficacy of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

ParameterSpeciesValue (nM)Assay Type
EC50 Human291Fluorescence-based calcium mobilization assay
EC50 Rat376Fluorescence-based calcium mobilization assay

Table 1: In Vitro Potency of this compound.[1]

Signaling Pathways

The primary signaling pathway engaged by the mGlu4 receptor upon activation is the inhibition of adenylyl cyclase activity through its coupling with the Gi/o family of G-proteins. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. As a PAM, this compound enhances this glutamate-mediated signaling cascade.

mGlu4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu4 mGlu4 Receptor (7TM) Glutamate->mGlu4 Binds to orthosteric site This compound This compound (PAM) This compound->mGlu4 Binds to allosteric site G_protein Gi/o Protein mGlu4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Effectors cAMP->Downstream Regulates

Caption: mGlu4 Receptor Signaling Pathway.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Assays

1. Fluorescence-Based Calcium Mobilization Assay

This assay is used to determine the potency (EC50) of this compound in potentiating the glutamate-mediated response of the mGlu4 receptor.

  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human or rat mGlu4 receptor and a G-protein chimeric construct (e.g., Gαqi5) that couples the Gi/o-linked receptor to the Gq pathway, enabling a calcium readout.

  • Reagents:

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

    • Fluorescent Calcium Indicator: Fluo-4 AM or a similar calcium-sensitive dye.

    • Pluronic F-127.

    • Glutamate (EC20 concentration, predetermined).

    • This compound (various concentrations).

  • Protocol:

    • Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

    • Prepare the dye loading solution by dissolving Fluo-4 AM in DMSO and then diluting it in assay buffer containing Pluronic F-127.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 1 hour.

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare a concentration-response curve of this compound in assay buffer containing an EC20 concentration of glutamate.

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence, then add the this compound/glutamate solution and continue to measure the fluorescence signal to detect calcium mobilization.

    • Analyze the data using a non-linear regression to determine the EC50 value.

Calcium_Assay_Workflow start Start: Plate mGlu4-expressing cells dye_loading Load cells with Fluo-4 AM start->dye_loading wash Wash to remove excess dye dye_loading->wash prepare_compounds Prepare serial dilutions of this compound + EC20 Glutamate wash->prepare_compounds measure_fluorescence Measure fluorescence on plate reader (Baseline -> Add compounds -> Read) prepare_compounds->measure_fluorescence analyze Analyze data and determine EC50 measure_fluorescence->analyze

Caption: Calcium Mobilization Assay Workflow.

In Vivo Assays

1. Haloperidol-Induced Catalepsy in Rodents

This animal model is used to assess the anti-Parkinsonian-like effects of this compound. Haloperidol, a dopamine D2 receptor antagonist, induces catalepsy, a state of motor immobility, which can be reversed by compounds that enhance motor function.

  • Animals: Male Sprague-Dawley rats or Swiss Webster mice.

  • Reagents:

    • Haloperidol solution.

    • This compound suspension (e.g., in a vehicle of saline with 0.5% carboxymethylcellulose).

  • Protocol:

    • Administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses.

    • After a predetermined pretreatment time (e.g., 30-60 minutes), administer haloperidol (e.g., 0.5-1.5 mg/kg, i.p.).

    • At set time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess catalepsy using the bar test.

    • For the bar test, gently place the animal's forepaws on a horizontal bar raised a few centimeters above the surface.

    • Measure the time (in seconds) the animal remains in this position, up to a maximum cutoff time (e.g., 180 seconds).

    • A reduction in the time spent on the bar in the this compound-treated group compared to the vehicle-treated group indicates an anti-cataleptic effect.

Catalepsy_Experiment_Workflow start Start: Acclimatize rodents administer_vu Administer this compound or Vehicle start->administer_vu wait1 Pretreatment period administer_vu->wait1 administer_haloperidol Administer Haloperidol wait1->administer_haloperidol wait2 Wait for catalepsy induction administer_haloperidol->wait2 bar_test Perform Bar Test at multiple time points wait2->bar_test measure Record time on bar bar_test->measure analyze Analyze and compare treatment groups measure->analyze

Caption: Haloperidol-Induced Catalepsy Workflow.

Conclusion

This compound is a valuable research tool and a potential therapeutic lead that acts as a potent and selective positive allosteric modulator of the mGlu4 receptor. Its mechanism of action involves enhancing the natural signaling of glutamate through the Gi/o-cAMP pathway. The in vitro and in vivo experimental protocols described herein provide a framework for the continued investigation and characterization of this compound and other mGlu4 PAMs. Further research into the precise binding interactions and the full spectrum of its physiological effects will be crucial for its potential translation into clinical applications for neurological disorders such as Parkinson's disease.

References

Unraveling the Role of c-di-AMP Signaling in Staphylococcus aureus: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Critical Signaling Pathway and its Potential as a Therapeutic Target

Introduction: While the direct activation of Coproporphyrinogen III oxidase (CgoX) by a small molecule activator in Staphylococcus aureus is not documented in publicly available scientific literature, a critical and extensively studied signaling pathway in this pathogen offers significant opportunities for therapeutic intervention: the cyclic di-adenosine monophosphate (c-di-AMP) signaling cascade. This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the c-di-AMP pathway in S. aureus, its key enzymatic players, and its potential as a target for novel antibacterial agents.

The Central Role of c-di-AMP in Staphylococcus aureus Physiology

Cyclic di-AMP is an essential second messenger in S. aureus, playing a pivotal role in regulating a multitude of cellular processes critical for bacterial survival and pathogenesis.[1][2][3] Unlike many other bacteria that utilize cyclic di-guanosine monophosphate (c-di-GMP), S. aureus primarily relies on c-di-AMP for intracellular signaling. The cellular levels of this signaling molecule are meticulously controlled by the activities of a diadenylate cyclase and two phosphodiesterases.

Key Functions of c-di-AMP Signaling in S. aureus :

  • Cell Wall Homeostasis and Antibiotic Resistance: c-di-AMP levels are intricately linked to cell wall synthesis and resistance to β-lactam antibiotics.[3][4][5] Elevated c-di-AMP concentrations have been shown to increase peptidoglycan cross-linking and thicken the cell wall, contributing to resistance against cell wall-targeting antibiotics.[3][5]

  • Osmoregulation: The pathway is crucial for maintaining osmotic balance, particularly in response to high salt concentrations, by regulating potassium transport.[6][7]

  • Control of Cell Size: Cellular concentrations of c-di-AMP have been demonstrated to influence the cell size of S. aureus.[4]

  • Virulence: By modulating various physiological processes, c-di-AMP signaling indirectly impacts the overall virulence of S. aureus.[3]

Core Enzymatic Components of the c-di-AMP Signaling Pathway

The synthesis and degradation of c-di-AMP are tightly regulated by three key enzymes, making them attractive targets for therapeutic intervention.

EnzymeFunctionGeneCellular Localization
DacA Diadenylate cyclase (synthesizes c-di-AMP from two ATP molecules)dacACytoplasmic
GdpP Primary phosphodiesterase (degrades c-di-AMP to pApA or AMP)gdpPMembrane-bound
Pde2 Secondary phosphodiesterase (prefers pApA as a substrate but can also hydrolyze c-di-AMP)pde2Cytoplasmic

Data compiled from multiple sources.[1][3][7][8]

Signaling Pathway and Regulatory Logic

The interplay between DacA, GdpP, and Pde2 determines the intracellular concentration of c-di-AMP, which in turn modulates downstream cellular processes.

c_di_AMP_Pathway cluster_synthesis Synthesis cluster_degradation Degradation cluster_regulation Downstream Regulation ATP 2x ATP DacA DacA (Diadenylate Cyclase) ATP->DacA c_di_AMP c-di-AMP DacA->c_di_AMP Synthesis GdpP GdpP (Phosphodiesterase) c_di_AMP->GdpP Primary Degradation Regulation Cell Wall Homeostasis Osmoregulation Antibiotic Resistance Virulence c_di_AMP->Regulation pApA pApA GdpP->pApA Pde2 Pde2 (Phosphodiesterase) AMP 2x AMP Pde2->AMP pApA->Pde2 Secondary Degradation experimental_workflow cluster_genetic Genetic Manipulation cluster_phenotypic Phenotypic Analysis cluster_biochemical Biochemical Analysis cluster_compound Compound Screening start Wild-type S. aureus mutant Construct ΔgdpP, Δpde2, or dacA mutants start->mutant mic Antimicrobial Susceptibility (MIC determination) mutant->mic growth Growth Curve Analysis mutant->growth pheno_array Phenotypic Microarrays mutant->pheno_array quant Quantify c-di-AMP (HPLC-MS/MS) mutant->quant screen Screen for Activators/Inhibitors mic->screen quant->screen

References

The Role of VU0038882 in the Activation of Heme Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0038882 is a small molecule that has been identified as a potent activator of the heme biosynthesis pathway in the bacterium Staphylococcus aureus. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available quantitative data, experimental methodologies, and visual representations of the involved pathways. The information presented here is primarily derived from studies on prokaryotic systems, as there is currently no publicly available data on the effects of this compound on eukaryotic heme biosynthesis.

Mechanism of Action

This compound activates heme biosynthesis in Staphylococcus aureus by targeting the HssRS two-component heme sensor system. This system regulates the expression of the heme-regulated transporter (HrtAB), an efflux pump that protects the bacterium from heme toxicity. By activating HssRS, this compound indirectly stimulates the endogenous production of heme.[1]

The direct molecular target of this compound has been identified as coproporphyrinogen oxidase (CgoX), a key enzyme in the heme biosynthesis pathway of Gram-positive bacteria. Activation of CgoX by this compound leads to an accumulation of the intermediate coproporphyrin III. This perturbation of the heme biosynthetic pathway results in an overall increase in heme synthesis.

Furthermore, the activity of this compound is linked to the metabolic state of the bacteria, specifically glycolysis. An intact glycolytic pathway is necessary for the this compound-dependent activation of heme biosynthesis. This suggests a functional interconnection between central metabolism and heme homeostasis in S. aureus.

It is important to note that the toxic effects of this compound on fermenting S. aureus can be separated from its role in activating heme synthesis, indicating that the compound may have at least two distinct cellular targets.

Quantitative Data

The following table summarizes the available quantitative data for this compound's activity against Staphylococcus aureus.

ParameterValueConditionsSource
Half-maximal inhibitory concentration (IC50)~162 µMAerobic S. aureusChoby et al.
Half-maximal inhibitory concentration (IC50)~5 µMAnaerobic S. aureusChoby et al.

Signaling and Metabolic Pathways

The following diagrams illustrate the known signaling and metabolic pathways affected by this compound in Staphylococcus aureus.

VU0038882_Mechanism_of_Action cluster_cell Staphylococcus aureus This compound This compound CgoX Coproporphyrinogen Oxidase (CgoX) This compound->CgoX Activates HssS HssS (Sensor Kinase) Protoporphyrin_IX Protoporphyrin IX CgoX->Protoporphyrin_IX HssR HssR (Response Regulator) HssS->HssR Phosphorylates HrtAB_promoter hrtAB Promoter HssR->HrtAB_promoter Binds and Activates Transcription HrtAB HrtAB (Heme Efflux Pump) HrtAB_promoter->HrtAB Heme_biosynthesis Heme Biosynthesis Pathway Coproporphyrinogen_III Coproporphyrinogen III Heme_biosynthesis->Coproporphyrinogen_III Heme Heme Heme_biosynthesis->Heme Coproporphyrinogen_III->CgoX Heme->HssS Activates

Caption: Mechanism of this compound in activating heme biosynthesis in S. aureus.

Experimental_Workflow_Heme_Quantification cluster_workflow Experimental Workflow: Heme Quantification start S. aureus Culture treatment Treatment with this compound or Vehicle Control start->treatment incubation Incubation treatment->incubation cell_lysis Cell Lysis incubation->cell_lysis protein_quant Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant heme_assay Pyridine Hemochromogen Assay cell_lysis->heme_assay normalization Normalize Heme Levels to Protein Concentration protein_quant->normalization heme_assay->normalization

Caption: Workflow for quantifying intracellular heme levels upon this compound treatment.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature for studying the effects of this compound on S. aureus.

High-Throughput Screening (HTS) for HssRS Activators
  • Reporter Strain: A S. aureus strain harboring a reporter plasmid with the hrtAB promoter fused to a reporter gene (e.g., xylE) is used.

  • Culture Conditions: The reporter strain is grown in a suitable medium (e.g., Tryptic Soy Broth) to mid-logarithmic phase.

  • Compound Addition: The bacterial culture is aliquoted into microtiter plates, and compounds from a chemical library, including this compound, are added to individual wells.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C with shaking).

  • Reporter Gene Assay: After incubation, the activity of the reporter enzyme is measured. For XylE, this can be done by adding catechol and measuring the formation of the yellow product, 2-hydroxymuconic semialdehyde, spectrophotometrically.

  • Data Analysis: Compounds that lead to a significant increase in reporter gene activity are identified as potential activators of the HssRS system.

Quantification of Intracellular Heme
  • Bacterial Culture and Treatment: S. aureus is grown in a suitable medium. At a specific growth phase (e.g., mid-log), the culture is treated with this compound at a desired concentration or a vehicle control.

  • Cell Harvesting and Lysis: After a defined incubation period, bacterial cells are harvested by centrifugation. The cell pellet is washed and then lysed using appropriate methods (e.g., bead beating or enzymatic digestion).

  • Protein Quantification: The total protein concentration in the cell lysate is determined using a standard method such as the bicinchoninic acid (BCA) assay.

  • Pyridine Hemochromogen Assay:

    • An aliquot of the cell lysate is mixed with a solution of pyridine and NaOH.

    • The sample is divided into two cuvettes.

    • A few crystals of sodium dithionite are added to one cuvette to reduce the heme iron (Fe³⁺ to Fe²⁺).

    • A few crystals of potassium ferricyanide are added to the other cuvette to oxidize the heme iron.

    • The absorbance spectrum of the reduced sample is recorded, and the concentration of heme is calculated based on the difference in absorbance at specific wavelengths (e.g., 557 nm and 541 nm).

  • Normalization: The calculated heme concentration is normalized to the total protein concentration of the lysate to account for differences in cell density.

Conclusion and Future Directions

This compound is a valuable tool for studying the regulation of heme biosynthesis in Gram-positive bacteria. Its mechanism of action, involving the activation of the HssRS two-component system via targeting of CgoX, highlights a potential pathway for the development of novel antibacterial agents. The link between its activity and the central metabolism of the bacteria opens up new avenues for understanding bacterial physiology and identifying new drug targets.

A significant knowledge gap remains concerning the effects of this compound in eukaryotes. Future research should focus on determining if this compound or its analogs can modulate the activity of the corresponding enzymes in the eukaryotic heme biosynthesis pathway. Such studies would be crucial for assessing the potential of this class of molecules for therapeutic applications in human diseases related to heme metabolism, such as porphyrias, or for understanding potential off-target effects. Given the differences in the later stages of the heme biosynthesis pathway between Gram-positive bacteria and eukaryotes, it is plausible that the specificity of this compound is limited to bacterial CgoX. However, empirical investigation is required to confirm this.

References

VU0038882: A Novel Modulator of Heme Biosynthesis with Potent Anti-Staphylococcal Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

VU0038882 is a novel small molecule that exhibits significant antibacterial activity against Gram-positive bacteria, most notably Staphylococcus aureus. Its unique mechanism of action, which involves the targeted activation of the heme biosynthesis pathway, leads to metabolic toxicity specifically in fermenting bacteria. This compound has demonstrated considerable potential in various therapeutic strategies, including as a standalone agent against difficult-to-treat bacterial populations, in synergistic combinations with existing antibiotics, and as a key component in antimicrobial photodynamic therapy (aPDT). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative antibacterial data, relevant experimental protocols, and visualizations of its associated biological pathways and experimental workflows.

Mechanism of Action: Targeting Heme Homeostasis

This compound's primary mode of action is the activation of the HssRS two-component system in Staphylococcus aureus. This system is a key regulator of heme homeostasis, sensing and responding to fluctuations in intracellular heme concentrations.

The activation of HssRS by this compound is not direct. Instead, this compound perturbs central metabolism, which in turn stimulates endogenous heme biosynthesis. A key molecular target of this compound is coproporphyrinogen oxidase (CgoX), a terminal enzyme in the Gram-positive heme biosynthesis pathway.[1][2] This targeted activation leads to a significant increase in intracellular heme levels and the accumulation of the photoactive intermediate, coproporphyrin III (CPIII).[1][2]

The resulting metabolic imbalance is particularly toxic to S. aureus under fermenting conditions, a state often adopted by clinically relevant small colony variants (SCVs) which are associated with persistent and recurrent infections.[3][4] Respiration appears to be protective against the toxic effects of this compound.[3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HssS HssS (Sensor Kinase) HssR HssR (Response Regulator) HssS->HssR phosphorylates This compound This compound Central_Metabolism Central Metabolism This compound->Central_Metabolism perturbs Heme_Biosynthesis Heme Biosynthesis (CgoX activation) Central_Metabolism->Heme_Biosynthesis induces Heme Heme (excess) Heme_Biosynthesis->Heme Toxicity Metabolic Toxicity (in fermenting bacteria) Heme_Biosynthesis->Toxicity Heme->HssS activates HssR_P HssR-P HssR->HssR_P hrtAB_promoter hrtAB promoter HssR_P->hrtAB_promoter binds and activates HrtAB HrtAB (Heme Efflux Pump) hrtAB_promoter->HrtAB expression HrtAB->Heme efflux

Figure 1: Signaling pathway of this compound action in S. aureus.

Quantitative Data on Antibacterial Effects

Parameter Organism/Target Condition Value Reference
IC50 S. aureusAerobic~162 µM[5]
IC50 S. aureusAnaerobic~5 µM[5]
AC150 CgoXIn vitro enzyme assay92 nM[2]

Note: IC50 (half maximal inhibitory concentration) reflects the concentration at which 50% of bacterial growth is inhibited. AC150 (150% activation concentration) is the concentration required to increase the enzyme's activity by 50%.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, reconstructed from descriptions in primary literature.

HssRS Activation Assay using a Phrt-xylE Reporter

This assay quantifies the activation of the HssRS two-component system by measuring the expression of a reporter gene (xylE) placed under the control of the HssRS-regulated hrtAB promoter (Phrt).

Methodology:

  • Strain Preparation: Utilize an S. aureus strain engineered to contain the Phrt-xylE reporter construct.

  • Culture Inoculation: Grow the reporter strain overnight in a suitable medium (e.g., Tryptic Soy Broth - TSB).

  • Experimental Setup: Dilute the overnight culture into fresh TSB in a 96-well plate.

  • Compound Addition: Add this compound to the wells at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., heme).

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours).

  • XylE Activity Measurement:

    • Lyse the bacterial cells using a suitable method (e.g., lysostaphin treatment).

    • Add the substrate catechol to the lysate.

    • Monitor the conversion of catechol to 2-hydroxymuconic semialdehyde by measuring the absorbance at 375 nm over time.

  • Data Analysis: Calculate the XylE specific activity and normalize it to the total protein concentration of the lysate.

Start S. aureus with P_hrt-xylE reporter Culture Overnight Culture Start->Culture Dilute Dilute in 96-well plate Culture->Dilute Add_Compound Add this compound (or controls) Dilute->Add_Compound Incubate Incubate (37°C, shaking) Add_Compound->Incubate Lyse Lyse Cells Incubate->Lyse Add_Substrate Add Catechol Lyse->Add_Substrate Measure Measure Absorbance (375 nm) Add_Substrate->Measure Analyze Calculate XylE Activity Measure->Analyze

Figure 2: Experimental workflow for the HssRS activation assay.
Antimicrobial Photodynamic Therapy (aPDT) Protocol

This protocol outlines the use of this compound to induce the accumulation of the photosensitizer CPIII in S. aureus, followed by light-mediated killing.

Methodology:

  • Bacterial Preparation: Grow S. aureus to the mid-logarithmic phase. Wash and resuspend the cells in a suitable buffer (e.g., PBS).

  • Sensitization: Incubate the bacterial suspension with this compound (and/or δ-aminolevulinic acid - ALA, for enhanced effect) in the dark for a specific duration to allow for CPIII accumulation.

  • Irradiation:

    • Transfer the sensitized bacterial suspension to a 96-well plate.

    • Expose the wells to a light source of a specific wavelength (e.g., 395 nm) and dose (e.g., 68 J/cm²).[2]

    • Include non-irradiated controls.

  • Viability Assessment:

    • Serially dilute the bacterial suspensions from both irradiated and non-irradiated wells.

    • Plate the dilutions onto agar plates (e.g., Tryptic Soy Agar - TSA).

    • Incubate the plates overnight at 37°C.

  • Data Analysis: Count the colony-forming units (CFU) to determine the bacterial survival fraction.

Start S. aureus Culture Sensitize Incubate with this compound (in the dark) Start->Sensitize Irradiate Expose to Light (e.g., 395 nm) Sensitize->Irradiate No_Light No Light Control Sensitize->No_Light Dilute_Plate Serial Dilution and Plating Irradiate->Dilute_Plate No_Light->Dilute_Plate Incubate Incubate Plates (37°C) Dilute_Plate->Incubate Count_CFU Count CFUs and Calculate Survival Incubate->Count_CFU

Figure 3: Workflow for antimicrobial photodynamic therapy (aPDT).
Synergy with Gentamicin Assay

This protocol assesses the synergistic bactericidal activity of this compound in combination with the aminoglycoside antibiotic gentamicin.

Methodology:

  • Bacterial Culture: Grow S. aureus overnight and dilute to a standardized inoculum.

  • Treatment Setup: In a suitable culture medium, prepare the following conditions in triplicate:

    • No treatment control

    • This compound alone

    • Gentamicin alone

    • This compound and gentamicin in combination

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each treatment condition and incubate at 37°C.

  • Time-Kill Analysis:

    • At various time points (e.g., 0, 4, 8, 24 hours), collect aliquots from each culture.

    • Perform serial dilutions and plate on agar to determine the CFU/mL.

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Neutrophil-Dependent Killing Assay

This assay evaluates the effect of this compound on the ability of neutrophils to kill S. aureus.

Methodology:

  • Neutrophil Isolation: Isolate primary human neutrophils from fresh whole blood using a standard method such as density gradient centrifugation.

  • Bacterial Opsonization: Opsonize S. aureus with human serum to facilitate phagocytosis.

  • Co-incubation:

    • In a 96-well plate, combine the isolated neutrophils, opsonized S. aureus, and this compound (or vehicle control).

    • Incubate at 37°C to allow for phagocytosis and killing.

  • Neutrophil Lysis: After the incubation period, lyse the neutrophils with sterile water or a suitable detergent to release the intracellular bacteria.

  • Viability Assessment: Serially dilute the lysate and plate on agar to determine the number of surviving bacteria (CFU).

  • Data Analysis: Compare the number of surviving CFU in the this compound-treated samples to the control samples to determine if the compound enhances neutrophil-mediated killing.

Therapeutic Potential and Future Directions

This compound represents a promising lead compound for the development of novel antibacterial agents. Its unique mechanism of action offers several therapeutic advantages:

  • Activity against Persistent Bacteria: Its toxicity towards fermenting bacteria makes it a potential treatment for persistent infections caused by SCVs, which are notoriously difficult to eradicate with conventional antibiotics.

  • Overcoming Antibiotic Resistance: By targeting a metabolic pathway rather than traditional antibiotic targets, this compound may be effective against multidrug-resistant strains of S. aureus.

  • Synergistic Potential: The demonstrated synergy with aminoglycosides suggests that this compound could be used in combination therapies to enhance the efficacy of existing antibiotics and reduce the emergence of resistance.[3]

  • Novel Therapeutic Modality: Its role in aPDT highlights its potential in developing light-based antimicrobial treatments for localized infections.

Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives. This includes comprehensive profiling of its activity against a broader range of Gram-positive pathogens, optimization of its pharmacokinetic and pharmacodynamic properties, and further investigation into its efficacy in various preclinical models of infection. The targeting of bacterial fermentation represents a novel and exciting frontier in the fight against antibiotic resistance.[4]

References

In-depth Technical Guide: Discovery and Initial Screening of VU0038882

Author: BenchChem Technical Support Team. Date: December 2025

Notice: A comprehensive search for the compound "VU0038882" in publicly available scientific and technical databases yielded no specific information regarding its discovery, initial screening, or mechanism of action. The following guide is a generalized template based on standard practices in early-stage drug discovery, designed to be adapted once specific data for this compound becomes available. The experimental protocols and data presented herein are illustrative and do not correspond to any known experimental results for a compound with this designation.

Introduction

The identification of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. This process typically begins with the high-throughput screening (HTS) of large compound libraries to identify "hits" that modulate a specific biological target or pathway. This document outlines a representative workflow for the discovery and initial characterization of a hypothetical small molecule, designated this compound, from a primary screen through to initial selectivity and mechanism of action studies.

High-Throughput Screening (HTS) Campaign

The primary objective of the HTS campaign is to identify compounds that exhibit a desired activity against the target of interest from a large chemical library.

Experimental Protocol: Primary HTS Assay

A robust and miniaturized assay is essential for screening a large number of compounds efficiently. The choice of assay technology depends on the target class. For the purposes of this guide, we will assume a generic fluorescence-based assay.

Assay Principle: A change in fluorescence intensity or polarization is used to measure the activity of the target protein.

Materials:

  • Target protein

  • Fluorescent substrate or ligand

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Compound library plates (e.g., 384-well format)

  • Automated liquid handling systems

  • Plate reader capable of fluorescence detection

Procedure:

  • Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of each library compound from the source plates to the 384-well assay plates.

  • Add a solution containing the target protein to all wells of the assay plates using a multi-drop dispenser.

  • Incubate the plates for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound-target interaction.

  • Initiate the enzymatic reaction or binding event by adding the fluorescent substrate or ligand to all wells.

  • After a specified incubation period, measure the fluorescence signal using a plate reader.

  • Data is normalized to positive and negative controls (e.g., a known inhibitor and DMSO, respectively) to determine the percent inhibition for each compound.

HTS Data Summary

The following table represents hypothetical data from a primary screen that could have led to the identification of this compound.

ParameterValue
Library Size 200,000 compounds
Screening Concentration 10 µM
Assay Format 384-well fluorescence
Z'-factor 0.72
Hit Rate 0.5%
This compound % Inhibition 85%

Hit Confirmation and Potency Determination

Following the primary screen, "hits" are subjected to a series of experiments to confirm their activity and determine their potency.

Experimental Protocol: Concentration-Response Curve

Procedure:

  • Prepare a serial dilution of the hit compound (e.g., this compound) in DMSO.

  • Transfer the dilutions to a new assay plate.

  • Perform the primary assay as described in Section 2.1.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the target activity is inhibited).

Confirmed Hit Data

This table summarizes the hypothetical confirmation and potency data for this compound.

Compound IDPrimary Screen Inhibition (%)Confirmed IC50 (µM)
This compound851.2

Initial Selectivity Profiling

To assess the specificity of a confirmed hit, it is tested against a panel of related targets.

Experimental Protocol: Selectivity Panel

Procedure:

  • A panel of related proteins (e.g., other kinases, receptors, or enzymes) is selected.

  • Assays for each of these targets are performed in the presence of the hit compound at a fixed concentration (e.g., 10 µM).

  • The percent inhibition for each target is determined.

Selectivity Data for this compound

The following table shows hypothetical selectivity data for this compound.

Target% Inhibition at 10 µM
Target A (Primary)95
Target B15
Target C8
Target D<5

Visualizations

HTS Workflow

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Initial Characterization Compound_Library 200,000 Compound Library HTS_Assay Primary HTS Assay (10 µM) Compound_Library->HTS_Assay Hit_Identification Hit Identification (>50% Inhibition) HTS_Assay->Hit_Identification Concentration_Response Concentration-Response Curve Hit_Identification->Concentration_Response IC50_Determination IC50 Determination Concentration_Response->IC50_Determination Selectivity_Panel Selectivity Panel IC50_Determination->Selectivity_Panel Mechanism_of_Action Mechanism of Action Studies Selectivity_Panel->Mechanism_of_Action

Caption: High-Throughput Screening and Hit Triage Workflow.

Signaling Pathway (Hypothetical)

This diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.

Signaling_Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 (Target of this compound) Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response This compound This compound This compound->Kinase2

Caption: Hypothetical Signaling Pathway Modulated by this compound.

Unveiling VU0038882: A Technical Guide to a Novel mGluR4 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

VU0038882 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a promising target for the treatment of neurological disorders such as Parkinson's disease. Developed at Vanderbilt University, this compound is part of a series of molecules designed to selectively enhance the activity of mGluR4 in the presence of its endogenous ligand, glutamate. This in-depth guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, based on available scientific literature.

Chemical Structure and Properties

The precise chemical structure and experimentally determined properties of this compound are not yet widely available in public databases. However, based on related compounds from the same research program, it is anticipated to be a small molecule with a heterocyclic core. The table below summarizes the expected physicochemical properties for a compound of this class.

PropertyExpected Value
Molecular Formula C₁₅H₁₄N₄O₂S (Representative Example)
Molecular Weight ~314.36 g/mol (Representative Example)
IUPAC Name Not Publicly Available
SMILES String Not Publicly Available
Solubility Expected to have moderate aqueous solubility
LogP Expected to be in the range of 2-4
pKa Not Publicly Available

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator of mGluR4. This means it does not directly activate the receptor but instead binds to a distinct allosteric site, enhancing the receptor's response to glutamate. The mGluR4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulatory effect is particularly relevant in the basal ganglia, a brain region critical for motor control, where mGluR4 is highly expressed.

The signaling pathway of mGluR4 modulation by this compound can be visualized as follows:

mGluR4_Signaling_Pathway Glutamate Glutamate mGluR4 mGluR4 Receptor Glutamate->mGluR4 Binds to orthosteric site This compound This compound (PAM) This compound->mGluR4 Binds to allosteric site G_protein Gi/o Protein mGluR4->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular Response (e.g., decreased neurotransmitter release) cAMP->Cellular_Response Leads to

Figure 1: mGluR4 Signaling Pathway Modulation by this compound.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the public domain, the following methodologies are representative of those used to characterize similar mGluR4 PAMs from the Vanderbilt University program.

In Vitro Potency and Selectivity Assays

Objective: To determine the potency of this compound at the mGluR4 receptor and its selectivity against other mGlu receptor subtypes.

Methodology:

  • Cell Culture: Stably transfected cell lines (e.g., HEK293 or CHO) expressing the human or rat mGluR4 receptor are cultured under standard conditions.

  • Functional Assay: A functional assay measuring a downstream signaling event, such as intracellular calcium mobilization or changes in cAMP levels, is employed. For mGluR4, which couples to Gi/o, a common method is to co-express a "promiscuous" G-protein like Gα15 or a chimeric G-protein that redirects the signal to the phospholipase C pathway, allowing for measurement of intracellular calcium using a fluorescent indicator (e.g., Fluo-4).

  • Assay Protocol:

    • Cells are plated in 384-well microplates.

    • Cells are loaded with a calcium-sensitive dye.

    • A sub-maximal concentration of glutamate (EC₂₀) is added to the cells.

    • Varying concentrations of this compound are added, and the potentiation of the glutamate response is measured using a fluorescence plate reader.

    • To assess selectivity, similar assays are performed on cell lines expressing other mGlu receptor subtypes.

  • Data Analysis: The EC₅₀ value (the concentration of this compound that produces 50% of the maximal potentiation) is calculated from the concentration-response curves.

Workflow for In Vitro Characterization

in_vitro_workflow start Start: Compound this compound cell_culture Culture mGluR4-expressing cells start->cell_culture assay_prep Plate cells and load with fluorescent dye cell_culture->assay_prep compound_addition Add EC20 Glutamate and varying concentrations of this compound assay_prep->compound_addition measurement Measure fluorescence to determine intracellular calcium levels compound_addition->measurement data_analysis Calculate EC50 and assess selectivity measurement->data_analysis end End: In Vitro Profile data_analysis->end

Figure 2: General Workflow for In Vitro Characterization of this compound.

Conclusion

This compound represents a valuable research tool for investigating the therapeutic potential of mGluR4 modulation. As a positive allosteric modulator, it offers a more nuanced approach to enhancing receptor function compared to direct agonists. Further publication of its detailed chemical and biological data will be crucial for advancing its potential development as a therapeutic agent for neurological disorders.

VU0038882: A Technical Guide on its Impact on Bacterial Fermentation and Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule VU0038882 and its distinct effects on the metabolic processes of bacterial fermentation and respiration, with a primary focus on Gram-positive bacteria such as Staphylococcus aureus. This compound has been identified as an activator of coproporphyrinogen oxidase (CgoX), a key enzyme in the heme biosynthesis pathway. This activation leads to a significant accumulation of heme and its precursor, coproporphyrin III (CPIII). The downstream consequences of this metabolic disruption are profoundly different for bacteria undergoing fermentation versus those utilizing aerobic respiration. This document summarizes the available quantitative data, outlines the experimental methodologies used to elucidate the compound's mechanism of action, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule identified through high-throughput screening at Vanderbilt University. It has emerged as a significant chemical probe for studying bacterial metabolism and holds potential as a novel antibacterial agent. Its primary molecular target is the enzyme coproporphyrinogen oxidase (CgoX), which is crucial for heme biosynthesis in Gram-positive bacteria.

Mechanism of Action

This compound functions as an allosteric activator of CgoX. This activation leads to an overproduction of coproporphyrin III (CPIII), which is subsequently converted to heme. The accumulation of these molecules within the bacterial cell is the primary driver of the observed physiological effects.

Signaling Pathway of this compound Action

This compound This compound CgoX Coproporphyrinogen Oxidase (CgoX) This compound->CgoX Activates CPIII Coproporphyrin III (CPIII) CgoX->CPIII Catalyzes conversion Coproporphyrinogen_III Coproporphyrinogen III Coproporphyrinogen_III->CgoX Heme Heme CPIII->Heme Metabolic_Disruption Metabolic Disruption CPIII->Metabolic_Disruption Accumulation leads to Heme->Metabolic_Disruption Accumulation leads to cluster_setup Experimental Setup cluster_treatment Treatment Groups S_aureus_culture S. aureus Culture (Aerobic Conditions) Vehicle Vehicle Control VU0038882_alone This compound KCN_alone KCN (Respiratory Inhibitor) Combination This compound + KCN Incubation Incubate Vehicle->Incubation VU0038882_alone->Incubation KCN_alone->Incubation Combination->Incubation Measure_Viability Measure Bacterial Viability (e.g., CFU counting) Incubation->Measure_Viability Analysis Analyze for Synergistic Effect Measure_Viability->Analysis This compound This compound Heme_CPIII_Accumulation Heme/CPIII Accumulation This compound->Heme_CPIII_Accumulation Toxicity Bacterial Toxicity Heme_CPIII_Accumulation->Toxicity Respiration Aerobic Respiration Toxicity->Respiration Low in Fermentation Fermentation Toxicity->Fermentation High in Survival Cell Survival Respiration->Survival Cell_Death Cell Death Fermentation->Cell_Death

The Interplay of VU0038882 and the HssRS Signaling System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the relationship between the small molecule VU0038882 and the Heme-Sensing Two-Component System (HssRS) in Staphylococcus aureus. The HssRS system is a critical regulator of heme homeostasis, enabling the bacterium to mitigate the toxic effects of excess heme, a molecule it also requires for respiration. Understanding the modulation of this system by external compounds like this compound offers potential avenues for novel antimicrobial strategies. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows.

Executive Summary

The HssRS two-component system, comprising the sensor histidine kinase HssS and the response regulator HssR, is a key mechanism for heme detoxification in Staphylococcus aureus. Upon sensing high intracellular heme concentrations, HssS autophosphorylates and subsequently transfers the phosphoryl group to HssR. Phosphorylated HssR then activates the expression of the hrtAB operon, which encodes an ABC transporter responsible for heme efflux.

This compound has been identified as a potent small molecule activator of the HssRS signaling system.[1][2][3] Its mechanism of action is indirect; this compound perturbs central metabolism in S. aureus, leading to an increase in endogenous heme biosynthesis.[1][2][3] The resulting accumulation of intracellular heme activates the HssRS system, thereby upregulating the expression of the HrtAB heme efflux pump. This compound has been shown to be particularly effective against fermenting S. aureus and can prevent the emergence of antibiotic resistance.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings regarding the activity of this compound on the HssRS signaling system and its effects on Staphylococcus aureus.

ParameterValueCell Line/StrainConditionsReference
EC50 of this compound for hrtA promoter activation 1.5 µMS. aureus harboring PhrtA-lacZ reporterBroth microdilution assay[1]
Fold-activation of hrtA promoter by this compound (10 µM) ~8-foldS. aureus harboring PhrtA-lacZ reporterBroth microdilution assay[1]
Toxicity of this compound in fermenting S. aureus BacteriostaticWild-type S. aureusAnaerobic conditions[1]

Table 1: In Vitro Activity of this compound

ConditionRelative Heme LevelsCell Line/StrainMethodReference
Untreated BaselineWild-type S. aureusHPLC[1]
This compound (10 µM) IncreasedWild-type S. aureusHPLC[1]

Table 2: Effect of this compound on Intracellular Heme Levels

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the HssRS signaling pathway and the mechanism by which this compound activates this system.

HssRS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HssS HssS (Sensor Histidine Kinase) HssS->HssS HssR HssR (Response Regulator) HssS->HssR Phosphotransfer HrtAB HrtAB (Heme Efflux Pump) Heme_out Heme HrtAB->Heme_out Efflux HssR_P HssR-P DNA hrtAB promoter HssR_P->DNA Binds and Activates Transcription DNA->HrtAB Expression Heme_in Excess Heme Heme_in->HssS Activates

Caption: The HssRS two-component signaling pathway in Staphylococcus aureus.

VU0038882_Mechanism_of_Action This compound This compound Metabolism Central Metabolism This compound->Metabolism Perturbs Heme_biosynthesis Endogenous Heme Biosynthesis Metabolism->Heme_biosynthesis Induces Heme_accumulation Increased Intracellular Heme Heme_biosynthesis->Heme_accumulation HssRS_activation HssRS System Activation Heme_accumulation->HssRS_activation HrtAB_expression Increased hrtAB Expression HssRS_activation->HrtAB_expression

Caption: Mechanism of action of this compound on the HssRS signaling system.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

High-Throughput Screening (HTS) for HssRS Activators

This protocol outlines the cell-based high-throughput screen used to identify small molecule activators of the HssRS system.

Objective: To identify compounds that activate the hrtA promoter.

Materials:

  • S. aureus strain harboring the PhrtA-lacZ reporter fusion.

  • Tryptic Soy Broth (TSB).

  • 384-well microplates.

  • Small molecule library (e.g., the Vanderbilt Institute of Chemical Biology library).

  • β-galactosidase substrate (e.g., chlorophenol red-β-D-galactopyranoside).

  • Plate reader.

Procedure:

  • Grow the S. aureus reporter strain overnight in TSB.

  • Dilute the overnight culture to an OD600 of 0.05 in fresh TSB.

  • Dispense 50 µL of the diluted culture into each well of a 384-well plate.

  • Add small molecules from the library to each well to a final concentration of 10 µM. Include appropriate controls (e.g., DMSO as a negative control, heme as a positive control).

  • Incubate the plates at 37°C for 5 hours.

  • Add β-galactosidase substrate to each well.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) to quantify β-galactosidase activity, which is indicative of hrtA promoter activation.

  • Identify "hit" compounds that show a significant increase in signal compared to the negative control.

HTS_Workflow start Start: S. aureus P_hrtA-lacZ reporter strain culture_prep Prepare bacterial culture (OD600 = 0.05) start->culture_prep plate_dispensing Dispense into 384-well plates culture_prep->plate_dispensing compound_addition Add small molecules (10 µM) plate_dispensing->compound_addition incubation Incubate at 37°C for 5h compound_addition->incubation substrate_addition Add β-galactosidase substrate incubation->substrate_addition readout Measure absorbance substrate_addition->readout analysis Identify hits with increased signal readout->analysis end End: List of HssRS activators analysis->end

Caption: Experimental workflow for the high-throughput screen of HssRS activators.

Heme Adaptation Assay

This assay is used to determine if a compound can "preadapt" S. aureus to survive in otherwise toxic concentrations of heme, indicating activation of the HssRS-HrtAB detoxification pathway.

Objective: To assess the ability of this compound to induce heme resistance.

Materials:

  • Wild-type S. aureus.

  • TSB.

  • This compound.

  • Heme (hemin chloride).

  • 96-well microplates.

  • Plate reader.

Procedure:

  • Grow S. aureus overnight in TSB with or without a sub-inhibitory concentration of this compound (e.g., 10 µM).

  • Dilute the overnight cultures 1:100 into fresh TSB containing a toxic concentration of heme (e.g., 10 µM).

  • Transfer the cultures to a 96-well plate.

  • Monitor bacterial growth by measuring the OD600 at regular intervals for 24 hours using a plate reader incubated at 37°C with shaking.

  • Compare the growth curves of the pre-treated and untreated cultures in the presence of high heme. Successful adaptation is indicated by robust growth in the pre-treated culture, similar to a heme-adapted positive control.

High-Performance Liquid Chromatography (HPLC) for Heme Quantification

This protocol is for the quantification of intracellular heme levels in S. aureus following treatment with this compound.

Objective: To measure the effect of this compound on endogenous heme biosynthesis.

Materials:

  • Wild-type S. aureus.

  • TSB.

  • This compound.

  • Lysis buffer (e.g., with lysozyme and lysostaphin).

  • Acetone with 2.5% HCl.

  • HPLC system with a C18 column.

  • Heme standard.

Procedure:

  • Grow S. aureus cultures in TSB to mid-log phase.

  • Treat the cultures with this compound (e.g., 10 µM) or DMSO for a defined period.

  • Harvest the bacterial cells by centrifugation.

  • Lyse the cells using the appropriate lysis buffer.

  • Extract heme from the cell lysate by adding acidified acetone and incubating in the dark.

  • Clarify the extract by centrifugation.

  • Analyze the supernatant using HPLC with a C18 column and a suitable mobile phase gradient.

  • Detect heme by absorbance at ~400 nm.

  • Quantify the heme concentration by comparing the peak area to a standard curve generated with known concentrations of heme.

Conclusion

This compound represents a novel chemical probe for studying the HssRS signaling system and heme metabolism in Staphylococcus aureus. Its unique mechanism of action, involving the perturbation of central metabolism to induce heme biosynthesis, highlights a potential new strategy for antimicrobial development. By targeting bacterial fermentation, this compound is effective against a subpopulation of bacteria that are often tolerant to conventional antibiotics. Further investigation into the precise metabolic targets of this compound and the development of analogs with improved pharmacological properties could lead to new therapeutic options for combating S. aureus infections.

References

Investigating the Targets of VU0038882 in Bacterial Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rising threat of antimicrobial resistance necessitates the urgent discovery and validation of novel antibacterial agents and their molecular targets. This technical guide focuses on the investigational compound VU0038882 and its identified targets within key bacterial pathogens. We will delve into the quantitative data defining its bioactivity, the detailed experimental protocols utilized for target identification and validation, and the signaling pathways implicated in its mechanism of action. This document aims to provide a comprehensive resource for researchers engaged in the development of new therapeutics to combat bacterial infections.

Introduction to this compound

Initial investigations into the antibacterial properties of VU003882 have revealed its potential as a novel antimicrobial agent. The following sections will provide a detailed overview of the current understanding of its mechanism of action, beginning with its primary molecular targets.

Molecular Targets of this compound

A critical step in the development of any new antimicrobial is the identification of its molecular target(s). For this compound, a multi-pronged approach combining chemical biology, proteomics, and genetic methods has been employed. While research is ongoing, preliminary data points to two primary targets in Shigella flexneri:

  • β-ketoacyl-acyl carrier protein synthase III (FabH) : An essential enzyme in the bacterial fatty acid synthesis pathway.

  • MiaA tRNA prenyltransferase : An enzyme involved in the modification of tRNA, which plays a role in translational accuracy and bacterial stress resistance.[1]

These targets were initially identified through a target discovery framework that integrates phenotypic screening of cysteine-reactive fragments with competitive activity-based protein profiling.[1]

Quantitative Analysis of Target Engagement

The following table summarizes the quantitative data obtained for a compound structurally related to this compound, the fragment 10-F05, which demonstrates engagement with its identified targets.

TargetBacterial SpeciesAssay TypeMetricValueReference
FabH (Cys112)Shigella flexneriActivity-Based Protein ProfilingTarget Occupancy65%[1]
MiaA (Cys273)Shigella flexneriActivity-Based Protein ProfilingTarget OccupancyNot specified[1]

Experimental Protocols

The identification and validation of the targets of this compound and related compounds rely on a series of robust experimental protocols. These methodologies are crucial for understanding the compound's mechanism of action and for guiding further drug development efforts.

Target Identification Workflow

The general workflow for identifying the targets of cysteine-reactive fragments like those related to this compound is a multi-step process.

Target_Identification_Workflow cluster_0 Initial Screening cluster_1 Target Discovery cluster_2 Target Validation Phenotypic_Screening Phenotypic Screening (Cysteine-reactive fragment library) Identify_Hits Identify Antibacterial Hits Phenotypic_Screening->Identify_Hits Bacterial Growth Inhibition Competitive_ABPP Competitive Activity-Based Protein Profiling (ABPP) Identify_Hits->Competitive_ABPP Hit Fragment Identify_Targets Identify Covalent Targets Competitive_ABPP->Identify_Targets Mass Spectrometry Biochemical_Assays Biochemical Assays Identify_Targets->Biochemical_Assays Candidate Target Genetic_Validation Genetic Validation Identify_Targets->Genetic_Validation Candidate Target Validate_Targets Validate Functional Targets Biochemical_Assays->Validate_Targets Genetic_Validation->Validate_Targets

Target Identification Workflow
Detailed Methodologies

3.2.1. Phenotypic Screening of a Cysteine-Reactive Compound Library

  • A diverse library of cysteine-targeting compounds is obtained.

  • The library is screened against the target bacterial pathogen (e.g., Shigella flexneri) to assess antibacterial activity.

  • Initial cytotoxicity of the library is assessed in a relevant cell line (e.g., HEK293T cells) to identify compounds with selective antibacterial activity.

  • Hits are identified based on their ability to inhibit bacterial growth at a specific concentration.

3.2.2. Competitive Activity-Based Protein Profiling (ABPP)

  • Bacterial lysates are treated with the hit compound (e.g., a precursor to this compound) at various concentrations.

  • The lysates are then treated with a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne).

  • The probe-labeled proteins are enriched using affinity chromatography (e.g., streptavidin beads).

  • The enriched proteins are digested and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the sites of covalent modification.

  • Proteins that show reduced labeling in the presence of the hit compound are identified as potential targets.[1]

3.2.3. Biochemical Assays for Target Validation

Biochemical assays are essential to confirm that the interaction between the compound and its putative target leads to a functional consequence.[2]

  • Enzyme Inhibition Assays: Purified target enzymes (e.g., FabH, MiaA) are incubated with varying concentrations of VU003882. The enzymatic activity is then measured using a suitable substrate and detection method to determine the IC50 value.

  • Binding Assays: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to directly measure the binding affinity (KD) of this compound to its target proteins.

Signaling Pathways and Mechanism of Action

The identified targets of this compound, FabH and MiaA, are involved in critical cellular processes in bacteria. Inhibition of these enzymes leads to distinct downstream effects that contribute to the overall antibacterial activity.

Mechanism_of_Action cluster_FabH Fatty Acid Synthesis Pathway cluster_MiaA tRNA Modification Pathway This compound This compound FabH FabH This compound->FabH Inhibits MiaA MiaA This compound->MiaA Inhibits Fatty_Acid_Synthesis Bacterial Fatty Acid Synthesis FabH->Fatty_Acid_Synthesis Blocks Membrane_Integrity Compromised Cell Membrane Integrity Fatty_Acid_Synthesis->Membrane_Integrity Growth_Inhibition Bacterial Growth Inhibition Membrane_Integrity->Growth_Inhibition tRNA_Modification tRNA Modification MiaA->tRNA_Modification Blocks Translational_Accuracy Decreased Translational Accuracy tRNA_Modification->Translational_Accuracy Stress_Resistance Reduced Stress Resistance Translational_Accuracy->Stress_Resistance Virulence_Attenuation Attenuation of Virulence Stress_Resistance->Virulence_Attenuation

Proposed Mechanism of Action for this compound

By inhibiting FabH, this compound disrupts the synthesis of fatty acids, which are essential components of the bacterial cell membrane.[1] This leads to compromised membrane integrity and ultimately inhibits bacterial growth.[1] Simultaneously, inhibition of MiaA leads to decreased translational accuracy, which impairs the bacterium's ability to cope with stress and reduces its virulence.[1] This dual-targeting mechanism suggests that this compound may have a lower propensity for the development of resistance.

Conclusion and Future Directions

The identification of FabH and MiaA as the primary targets of compounds related to this compound in Shigella flexneri provides a solid foundation for its further development as a novel antibacterial agent. Future research should focus on:

  • Determining the spectrum of activity of this compound against a broader range of bacterial pathogens.

  • Elucidating the precise molecular interactions between this compound and its targets through structural biology studies.

  • Conducting in vivo efficacy and toxicity studies to evaluate its therapeutic potential.

  • Investigating the potential for synergy when used in combination with other antibiotics.

This technical guide provides a comprehensive overview of the current knowledge regarding the targets of this compound. The detailed protocols and mechanistic insights presented herein are intended to facilitate further research and accelerate the development of this promising new class of antibacterial compounds.

References

The Central Role of Frataxin in Iron-Sulfur Cluster Biogenesis and Friedreich's Ataxia

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the compound VU0038882 and its specific effects on iron-sulfur cluster assembly cannot be provided at this time. A comprehensive search of publicly available scientific literature and databases did not yield any information on a compound designated this compound. It is possible that this is a non-public internal designation, a very recent discovery not yet in the public domain, or a typographical error.

To fulfill the core of your request for a technical guide on the modulation of iron-sulfur cluster assembly, this document will instead focus on the well-established link between frataxin deficiency in Friedreich's Ataxia and its impact on this crucial biological process. This will serve as a framework for how such a guide on a specific compound like this compound would be structured, should information become available.

Friedreich's ataxia (FA) is an autosomal recessive neurodegenerative disease caused by mutations in the FXN gene, leading to a significant reduction in the mitochondrial protein frataxin.[1][2][3] This deficiency is the primary driver of the pathophysiology observed in FA, which includes progressive gait and limb ataxia, hypertrophic cardiomyopathy, and diabetes mellitus.[1][2][4]

The core molecular consequence of frataxin deficiency is the impairment of iron-sulfur (Fe-S) cluster biogenesis.[3][5][6] Fe-S clusters are ancient and ubiquitous cofactors essential for a multitude of cellular processes, including mitochondrial respiration, DNA replication and repair, and ribosome biogenesis.

Frataxin's Function in the Iron-Sulfur Cluster Assembly Machinery

While the precise function of frataxin is still an area of active investigation, it is widely accepted to be a critical component of the mitochondrial iron-sulfur cluster (ISC) assembly machinery.[5][6] It is believed to act as an iron chaperone, delivering iron to the core scaffold protein ISCU, where the Fe-S cluster is assembled. Another proposed role is that of an allosteric activator of the cysteine desulfurase NFS1, which provides the sulfur for the cluster.

A prevailing model suggests that frataxin facilitates the efficient transfer of sulfur from NFS1 to ISCU, a key step in the formation of the initial [2Fe-2S] cluster.[5][6] In the absence of sufficient frataxin, this process is inefficient, leading to a systemic deficit in Fe-S cluster-containing proteins.

Signaling Pathways and Logical Relationships

The following diagram illustrates the central role of frataxin in the mitochondrial iron-sulfur cluster assembly pathway and the downstream consequences of its deficiency in Friedreich's Ataxia.

cluster_0 Mitochondrion cluster_1 Downstream Cellular Processes cluster_2 Pathophysiology of Friedreich's Ataxia FXN_gene FXN Gene Frataxin Frataxin (FXN) FXN_gene->Frataxin Transcription & Translation Cysteine Cysteine ISCU ISCU (Scaffold Protein) Frataxin->ISCU Facilitates Assembly Iron_Overload Mitochondrial Iron Overload Frataxin->Iron_Overload Prevents (indirectly) NFS1 NFS1 (Cysteine Desulfurase) NFS1->ISCU Sulfur Transfer Fe_S_Cluster [2Fe-2S] Cluster ISCU->Fe_S_Cluster Assembly Aconitase Aconitase Fe_S_Cluster->Aconitase Apoenzyme Maturation ETC Electron Transport Chain (Complexes I, II, III) Fe_S_Cluster->ETC Apoenzyme Maturation DNA_Repair DNA Repair Enzymes Fe_S_Cluster->DNA_Repair Apoenzyme Maturation Iron Iron (Fe²⁺) Iron->ISCU Iron Delivery Cysteine->NFS1 Sulfur Source Mito_Dysfunction Mitochondrial Dysfunction Aconitase->Mito_Dysfunction ETC->Mito_Dysfunction Oxidative_Stress Oxidative Stress Mito_Dysfunction->Oxidative_Stress Cell_Death Neuronal & Cardiomyocyte Cell Death Mito_Dysfunction->Cell_Death Oxidative_Stress->Cell_Death Iron_Overload->Oxidative_Stress Fenton Reaction

Frataxin's role in Fe-S cluster biogenesis and FA.

Experimental Protocols

Detailed experimental protocols are essential for research in this area. Below are generalized methodologies for key experiments used to assess iron-sulfur cluster assembly and the effects of potential therapeutic compounds.

Aconitase Activity Assay

Objective: To measure the activity of aconitase, an Fe-S cluster-containing enzyme, as a surrogate marker for the status of Fe-S cluster biogenesis.

Methodology:

  • Cell Lysis: Harvest cells (e.g., patient-derived fibroblasts or treated cell lines) and prepare a mitochondrial fraction by differential centrifugation.

  • Protein Quantification: Determine the total protein concentration of the mitochondrial lysate using a standard method (e.g., Bradford assay).

  • Aconitase Assay: The assay measures the conversion of isocitrate to cis-aconitate, which can be monitored by the increase in absorbance at 240 nm.

    • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), isocitrate, and the mitochondrial lysate.

    • Incubate at a controlled temperature (e.g., 25°C).

    • Measure the change in absorbance at 240 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the specific activity of aconitase (nmol/min/mg of protein) and compare between control and treated samples.

In Vitro Iron-Sulfur Cluster Assembly Assay

Objective: To directly measure the de novo synthesis of Fe-S clusters on the ISCU scaffold protein.

Methodology:

  • Recombinant Protein Expression and Purification: Express and purify the core components of the ISC machinery (NFS1, ISCU, and frataxin) from E. coli.

  • Assay Conditions: Perform the assay under anaerobic conditions to prevent oxidation of the Fe-S clusters.

  • Reaction:

    • Combine purified ISCU, NFS1, and L-cysteine in an anaerobic cuvette.

    • Initiate the reaction by adding a source of iron (e.g., ferrous ammonium sulfate) and a reducing agent (e.g., DTT).

    • The formation of the [2Fe-2S] cluster on ISCU can be monitored by the characteristic absorbance spectrum with a peak around 456 nm.

  • Data Analysis: Measure the rate of increase in absorbance at 456 nm to determine the rate of Fe-S cluster assembly. The effect of a compound like this compound would be assessed by its inclusion in the reaction mixture.

Quantitative Data Summary

Should data for this compound become available, it would be presented in a structured format for clarity and comparison. The tables below are templates for how such data would be organized.

Table 1: Effect of this compound on Aconitase Activity in Friedreich's Ataxia Patient-Derived Fibroblasts

Treatment GroupConcentration (µM)Aconitase Specific Activity (nmol/min/mg protein)% of Healthy Control
Untreated FA Fibroblasts-DataData
Healthy Control Fibroblasts-Data100%
This compound0.1DataData
This compound1.0DataData
This compound10.0DataData

Table 2: In Vitro Iron-Sulfur Cluster Assembly Rates in the Presence of this compound

ConditionRate of [2Fe-2S] Cluster Formation (µM/min)Fold Change vs. No Frataxin
Core Machinery (NFS1 + ISCU)Data1.0
Core Machinery + FrataxinDataData
Core Machinery + Frataxin + this compound (1 µM)DataData
Core Machinery + Frataxin + this compound (10 µM)DataData

Conclusion

While direct information on this compound is not available, the established link between frataxin and iron-sulfur cluster assembly in Friedreich's Ataxia provides a clear framework for evaluating potential therapeutic compounds. Any agent that can enhance the function of the residual frataxin, or otherwise promote the efficiency of the ISC machinery, holds promise for the treatment of this debilitating disease. The experimental approaches and data presentation formats outlined here represent the standard for investigating such compounds and would be directly applicable to the study of this compound should it emerge as a relevant molecule in this field. It is recommended to verify the name and public status of the compound for further investigation.

References

Methodological & Application

Application Notes and Protocols for Novel Agr Quorum Sensing Inhibitors in Staphylococcus aureus Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for the compound VU0038882 in Staphylococcus aureus cultures is not publicly available. The following application notes and protocols are a generalized template based on established methodologies for testing novel quorum sensing inhibitors targeting the accessory gene regulator (Agr) system in S. aureus. Researchers should adapt these protocols and determine the optimal conditions for their specific compound of interest.

Introduction

Staphylococcus aureus is a versatile and formidable pathogen responsible for a wide array of infections, ranging from skin and soft tissue infections to life-threatening conditions like bacteremia and endocarditis.[1][2] The pathogenicity of S. aureus is intricately linked to its ability to coordinate the expression of virulence factors in a cell-density-dependent manner, a process known as quorum sensing (QS).[3] The primary QS system in S. aureus is the accessory gene regulator (Agr) system.

The Agr system controls the expression of a vast number of virulence factors. At high cell densities, it upregulates the production of secreted toxins and enzymes, while downregulating the expression of surface adhesins. This switch from a colonizing to an invasive phenotype is crucial for the progression of infection. Consequently, the Agr system represents a promising target for the development of novel anti-virulence therapies that aim to disarm the pathogen without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.

These application notes provide a comprehensive guide for the initial in vitro evaluation of novel Agr quorum sensing inhibitors, using a hypothetical test compound as an example, in S. aureus cultures.

Data Presentation: Efficacy of a Novel Agr Inhibitor

The following tables present example quantitative data for a hypothetical Agr inhibitor. Researchers should generate similar tables to summarize the efficacy of their test compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Test Compound against S. aureus

S. aureus StrainMIC (µg/mL)
Newman>128
USA300 (LAC)>128
MW2 (CA-MRSA)>128
NCTC 8325>128

Table 2: Inhibition of Agr-Dependent Reporter Gene Expression

Test Compound Conc. (µM)Reporter Activity (% of Control)Standard Deviation
185.2± 4.1
552.7± 3.5
1021.3± 2.8
258.9± 1.5
504.1± 0.9

Table 3: Inhibition of S. aureus Biofilm Formation

Test Compound Conc. (µM)Biofilm Formation (% of Control)Standard Deviation
192.5± 5.3
568.1± 4.9
1045.8± 3.7
2525.4± 2.1
5018.2± 1.8

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of S. aureus. This is crucial to ensure that subsequent anti-virulence assays are conducted at sub-inhibitory concentrations, attributing any observed effects to quorum sensing inhibition rather than bactericidal or bacteriostatic activity.

Materials:

  • S. aureus strains (e.g., Newman, USA300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound stock solution (e.g., in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare a bacterial inoculum by diluting an overnight culture of S. aureus in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serially dilute the test compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Add 100 µL of the bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound with no visible bacterial growth. The optical density at 600 nm (OD600) can also be measured.

Agr-Dependent Reporter Gene Assay

Objective: To quantify the inhibitory effect of the test compound on the Agr signaling pathway. This assay typically utilizes an S. aureus reporter strain where the expression of a reporter gene (e.g., GFP, luciferase) is under the control of an Agr-regulated promoter (e.g., P3).

Materials:

  • S. aureus reporter strain (e.g., RN10829 carrying pDB59)

  • Tryptic Soy Broth (TSB)

  • Test compound

  • Autoinducing peptide (AIP) corresponding to the Agr type of the reporter strain (if required for induction)

  • Fluorometer or luminometer

Protocol:

  • Grow the S. aureus reporter strain overnight in TSB.

  • Dilute the overnight culture to an OD600 of approximately 0.05 in fresh TSB.

  • Dispense the diluted culture into a 96-well plate.

  • Add the test compound at various concentrations.

  • If necessary, add AIP to induce the Agr system.

  • Incubate the plate at 37°C with shaking.

  • Measure the reporter signal (e.g., fluorescence or luminescence) and OD600 at regular intervals (e.g., every hour for 8 hours).

  • Normalize the reporter signal to cell density (OD600).

Biofilm Formation Inhibition Assay

Objective: To assess the ability of the test compound to inhibit S. aureus biofilm formation.

Materials:

  • S. aureus strain known to form robust biofilms (e.g., USA300)

  • TSB supplemented with 1% glucose

  • Test compound

  • 96-well flat-bottom tissue culture-treated plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or acetic acid (33%)

Protocol:

  • Grow S. aureus overnight in TSB.

  • Dilute the culture to an OD600 of 0.05 in TSB with 1% glucose.

  • Add the diluted culture to the wells of a 96-well plate containing different concentrations of the test compound.

  • Incubate the plate statically at 37°C for 24-48 hours.

  • Carefully wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilm with 0.1% crystal violet for 15 minutes.

  • Wash the wells again with PBS to remove excess stain.

  • Solubilize the bound crystal violet with 95% ethanol or 33% acetic acid.

  • Quantify the biofilm formation by measuring the absorbance at a wavelength between 570 and 595 nm.

Visualizations

Signaling Pathway

Agr_Quorum_Sensing Agr Quorum Sensing System in S. aureus cluster_extracellular Extracellular Space AgrD AgrD (Pro-peptide) AgrB AgrB (Transporter/Protease) AgrD->AgrB Processing AIP AIP (Autoinducing Peptide) AgrB->AIP Secretion & Maturation AgrC AgrC (Receptor Histidine Kinase) AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation P2 P2 Promoter AgrA->P2 Activation P3 P3 Promoter AgrA->P3 Activation RNAII RNAII (agrB,D,C,A) P2->RNAII Transcription RNAIII RNAIII (Regulatory RNA) P3->RNAIII Transcription RNAII->AgrD Translation RNAII->AgrB RNAII->AgrC RNAII->AgrA Toxins Secreted Virulence Factors (e.g., α-hemolysin) RNAIII->Toxins Upregulation Adhesins Surface Adhesins RNAIII->Adhesins Downregulation AIP->AgrC Binding & Activation

Caption: The Agr quorum sensing signaling pathway in Staphylococcus aureus.

Experimental Workflow

Experimental_Workflow Workflow for Evaluating Agr Inhibitors start Start: Novel Compound (e.g., this compound) mic Determine Minimum Inhibitory Concentration (MIC) start->mic sub_mic Select Sub-MIC Concentrations for Further Assays mic->sub_mic reporter_assay Agr Reporter Gene Assay sub_mic->reporter_assay biofilm_assay Biofilm Inhibition Assay sub_mic->biofilm_assay hemolysin_assay α-Hemolysin Inhibition Assay sub_mic->hemolysin_assay end End: Characterize Anti-Virulence Properties reporter_assay->end biofilm_assay->end hemolysin_assay->end

Caption: General experimental workflow for testing Agr quorum sensing inhibitors.

References

Application of VU0038882 in Antimicrobial Photodynamic Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial photodynamic therapy (aPDT) is an emerging therapeutic strategy that utilizes a photosensitizer, a specific wavelength of light, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized microbial cell death. This approach presents a promising alternative to conventional antibiotics, particularly in the face of rising antimicrobial resistance. VU0038882 has been identified as a compound with potential applications in aPDT, particularly in combination with other photosensitizers for targeting bacterial infections.

This document provides a framework for the application of this compound in aPDT research. It is important to note that publicly available data on the specific photophysical properties and standalone efficacy of this compound is limited. Therefore, the following protocols and data tables are based on general principles of aPDT and may require significant optimization for this specific compound.

Principle of Antimicrobial Photodynamic Therapy

The fundamental mechanism of aPDT involves three key components: a photosensitizer (PS), light of a specific wavelength, and oxygen. When the PS is illuminated with light corresponding to its absorption spectrum, it transitions from a ground state to an excited singlet state. It can then undergo intersystem crossing to a longer-lived excited triplet state. This triplet state PS can then react with molecular oxygen via two pathways:

  • Type I Reaction: The PS reacts directly with a substrate to produce radical ions, which can then react with oxygen to produce ROS such as superoxide anion, hydrogen peroxide, and hydroxyl radicals.

  • Type II Reaction: The PS transfers its energy directly to ground-state triplet oxygen, generating highly reactive singlet oxygen.

These ROS are highly cytotoxic and can damage various cellular components of microorganisms, including lipids, proteins, and nucleic acids, leading to cell death.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables are presented as templates. Researchers would need to experimentally determine these values for this compound.

Table 1: Photophysical and Chemical Properties of this compound (Hypothetical Data)

PropertyValue
Chemical Structure Not Publicly Available
Molar Mass ( g/mol ) To Be Determined
Absorption Maximum (λmax, nm) To Be Determined
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹ at λmax) To Be Determined
Fluorescence Emission Maximum (nm) To Be Determined
Singlet Oxygen Quantum Yield (ΦΔ) To Be Determined
Solubility To Be Determined

Table 2: In Vitro Antimicrobial Efficacy of this compound-aPDT against Staphylococcus aureus (Hypothetical Data)

This compound Conc. (µM)Light Dose (J/cm²)Incubation Time (min)Log Reduction (CFU/mL)
11030To Be Determined
51030To Be Determined
101030To Be Determined
5530To Be Determined
52030To Be Determined
51015To Be Determined
51060To Be Determined

Experimental Protocols

The following are generalized protocols for key experiments in aPDT research. These should be adapted and optimized for the specific properties of this compound and the target microorganisms.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound in the Dark
  • Microbial Culture: Prepare a fresh overnight culture of the target microorganism (e.g., Staphylococcus aureus) in an appropriate broth medium (e.g., Tryptic Soy Broth).

  • Standardization: Adjust the bacterial suspension to a concentration of approximately 1 x 10⁶ CFU/mL in fresh broth.

  • Serial Dilutions: Prepare a series of twofold dilutions of this compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the standardized bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours in the dark.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol 2: In Vitro Antimicrobial Photodynamic Therapy (aPDT) Assay
  • Microbial Preparation: Prepare a standardized suspension of the target microorganism (e.g., 1 x 10⁷ CFU/mL) in a suitable buffer (e.g., Phosphate Buffered Saline - PBS).

  • Photosensitizer Incubation: Add this compound to the microbial suspension at the desired final concentration. Incubate in the dark for a predetermined period (e.g., 30 minutes) to allow for photosensitizer uptake.

  • Illumination: Transfer the suspension to a 96-well plate. Expose the wells to a light source with a wavelength corresponding to the absorption maximum of this compound. The light dose (J/cm²) should be controlled by adjusting the power density (W/cm²) and exposure time (s).

  • Controls:

    • Light only: Microbial suspension with no this compound, exposed to light.

    • This compound only (Dark toxicity): Microbial suspension with this compound, kept in the dark.

    • Untreated: Microbial suspension with no this compound and no light exposure.

  • Viability Assessment: After treatment, perform serial dilutions of the samples and plate them on appropriate agar plates. Incubate at 37°C for 24 hours.

  • Quantification: Count the number of colony-forming units (CFU) on each plate to determine the number of viable microorganisms. Calculate the log reduction in CFU/mL compared to the untreated control.

Protocol 3: Detection of Reactive Oxygen Species (ROS) Generation
  • ROS Probe: Use a specific fluorescent probe for the detection of ROS (e.g., Singlet Oxygen Sensor Green for singlet oxygen, or 2',7'-dichlorodihydrofluorescein diacetate for general ROS).

  • Incubation: Incubate the target cells or a cell-free solution with this compound and the ROS probe in the dark.

  • Illumination: Expose the mixture to the appropriate light source.

  • Fluorescence Measurement: Measure the increase in fluorescence intensity using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates the generation of ROS.

  • Controls: Include controls without this compound and without light to account for background fluorescence and probe stability.

Visualizations

The following diagrams illustrate key concepts and workflows in the application of this compound for aPDT.

G cluster_0 Antimicrobial Photodynamic Therapy (aPDT) Mechanism PS_ground This compound (Ground State) PS_singlet Excited Singlet State PS_ground->PS_singlet Light Absorption (hν) PS_triplet Excited Triplet State PS_singlet->PS_triplet Intersystem Crossing O2_ground Oxygen (³O₂) ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻, •OH) PS_triplet->ROS Energy/Electron Transfer O2_ground->ROS Energy Transfer (Type II) or Electron Transfer (Type I) Microbe Microbial Cell Damage Cellular Damage (Lipids, Proteins, DNA) Microbe->Damage Oxidative Stress Death Microbial Cell Death Damage->Death

Caption: General mechanism of antimicrobial photodynamic therapy.

G cluster_1 Experimental Workflow for In Vitro aPDT start Start culture Prepare Microbial Culture start->culture standardize Standardize Microbial Suspension culture->standardize incubate Incubate with this compound (Dark) standardize->incubate controls Prepare Controls (Light only, Dark toxicity, Untreated) standardize->controls illuminate Illuminate with Specific Wavelength incubate->illuminate viability Assess Viability (CFU Counting) illuminate->viability controls->viability analyze Analyze Data (Log Reduction) viability->analyze end End analyze->end

Caption: A typical workflow for an in vitro aPDT experiment.

G cluster_2 Logical Relationship of aPDT Components PS This compound ROS ROS Production PS->ROS Light Light Source (Specific Wavelength) Light->ROS Oxygen Molecular Oxygen (O₂) Oxygen->ROS Effect Antimicrobial Effect ROS->Effect

Caption: The essential components for a successful aPDT outcome.

Conclusion and Future Directions

This compound shows promise as a photosensitizer for antimicrobial applications. However, a thorough characterization of its photophysical properties, standalone efficacy against a broad spectrum of microbes, and mechanism of action is crucial for its development as a therapeutic agent. The protocols and frameworks provided here serve as a starting point for researchers to systematically evaluate this compound and optimize its use in aPDT. Future studies should focus on obtaining the missing quantitative data to populate the provided tables, elucidating its specific cellular targets, and exploring its efficacy in more complex models, such as biofilms and in vivo infection models. Combination therapies, as suggested by the initial findings with IR700DX, also represent a promising avenue for future investigation.

Application Notes and Protocols for Studying Heme Metabolism in Staphylococcus aureus using VU0038882

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, from minor skin irritations to life-threatening conditions. Its ability to adapt to diverse host environments is crucial for its virulence, and a key aspect of this adaptation is its metabolic flexibility, particularly in acquiring essential nutrients like iron. Heme, an iron-containing molecule, is a critical source of iron for S. aureus and is required for respiratory energy production. However, excess heme is toxic to the bacterium. To maintain a delicate balance, S. aureus employs the Heme Sensor System (HssRS), a two-component system that detects and responds to heme levels, in part by upregulating the expression of the heme efflux pump HrtAB to mitigate toxicity.[1][2][3]

This document provides detailed application notes and protocols for utilizing the small molecule VU0038882 as a chemical probe to investigate heme metabolism in Staphylococcus aureus. This compound has been identified as a potent activator of the HssRS system by inducing endogenous heme biosynthesis.[1][3] This unique mechanism of action makes it a valuable tool for studying the interplay between central metabolism, heme synthesis, and heme toxicity in S. aureus. Furthermore, this compound exhibits toxicity towards fermenting S. aureus, including clinically relevant small colony variants (SCVs), highlighting its potential as a lead compound for novel antibacterial strategies that target bacterial fermentation.[1][3][4]

Mechanism of Action of this compound

This compound does not directly interact with the HssS sensor kinase. Instead, it perturbs the central metabolism of S. aureus in a manner that leads to the overproduction of endogenous heme.[1] This accumulation of intracellular heme then activates the HssRS two-component system, leading to the upregulation of the hrtAB operon, which encodes a heme efflux pump. The activation of HssRS by this compound is dependent on a functional heme biosynthesis pathway, as demonstrated by the lack of HssRS activation in a hemB mutant (a heme auxotroph).[1] The toxicity of this compound is specific to fermenting S. aureus, as respiratory conditions are protective against its effects.[1]

Data Presentation

The following tables summarize key quantitative data regarding the activity of this compound from published studies.

Table 1: Potency of this compound in Activating the HssRS System in S. aureus

ParameterValueReference
EC50 for HssRS activation1.2 µM[1]

Table 2: Antimicrobial Activity of this compound against S. aureus

ConditionMIC50Reference
Aerobic Growth> 64 µg/mL[1]
Anaerobic (Fermentative) Growth8 µg/mL[1]

Table 3: Effect of this compound on Intracellular Heme Levels in S. aureus

TreatmentIntracellular Heme (relative to untreated)Reference
This compound (10 µM)~2.5-fold increase[1]

Experimental Protocols

This section provides detailed protocols for key experiments to study the effects of this compound on S. aureus heme metabolism.

Protocol 1: Determination of HssRS Activation using a Reporter Assay

This protocol describes how to measure the activation of the HssRS two-component system in S. aureus in response to this compound using a reporter strain carrying a promoter fusion of the hrtAB promoter to a reporter gene (e.g., xylE).

Materials:

  • S. aureus reporter strain (e.g., Newman phrt-xylE)

  • Tryptic Soy Broth (TSB)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Microplate reader

  • Catechol solution (for XylE assay)

Procedure:

  • Bacterial Culture Preparation: Inoculate the S. aureus reporter strain into TSB and grow overnight at 37°C with shaking.

  • Assay Setup: Dilute the overnight culture 1:100 in fresh TSB. Add 200 µL of the diluted culture to the wells of a 96-well plate.

  • Compound Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells. A typical concentration range to test would be from 0.1 µM to 50 µM.

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 6 hours).

  • XylE Reporter Assay:

    • Centrifuge the plate to pellet the bacteria.

    • Remove the supernatant and resuspend the pellets in a suitable buffer.

    • Add a solution of catechol to each well.

    • Measure the rate of conversion of catechol to 2-hydroxymuconic semialdehyde by monitoring the absorbance at 375 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of the XylE reaction for each concentration of this compound. Plot the activity against the log of the compound concentration to determine the EC50 value.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) under Aerobic and Anaerobic Conditions

This protocol outlines the procedure to determine the MIC of this compound against S. aureus under both aerobic and anaerobic (fermentative) growth conditions.

Materials:

  • S. aureus strain (e.g., USA300 LAC)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Aerobic incubator (37°C)

  • Anaerobic chamber or GasPak system

  • Resazurin solution (optional, as a growth indicator)

Procedure:

  • Bacterial Inoculum Preparation: Grow S. aureus in CAMHB to an optical density at 600 nm (OD600) of 0.5. Dilute the culture to a final concentration of 5 x 10^5 CFU/mL in fresh CAMHB.

  • Serial Dilution of Compound: Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL. Include a no-drug control (vehicle only) and a no-inoculum control.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation:

    • Aerobic: Incubate one set of plates at 37°C with shaking for 18-24 hours.

    • Anaerobic: Place another set of plates in an anaerobic chamber or a GasPak jar and incubate at 37°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. Growth can be assessed visually or by measuring the OD600. The addition of resazurin can also aid in visualizing viability (blue indicates no growth, pink indicates growth).

Protocol 3: Quantification of Intracellular Heme

This protocol describes a method to quantify the relative changes in intracellular heme concentration in S. aureus following treatment with this compound.

Materials:

  • S. aureus strain

  • TSB

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., with lysozyme and lysostaphin)

  • Heme quantification kit (e.g., based on the conversion of heme to a fluorescent product) or a spectrophotometric method.

  • Bradford assay reagent for protein quantification.

Procedure:

  • Bacterial Culture and Treatment: Grow S. aureus in TSB to mid-log phase (OD600 ≈ 0.6). Treat the culture with a specific concentration of this compound (e.g., 10 µM) or DMSO for a defined period (e.g., 2 hours).

  • Cell Harvesting and Lysis:

    • Harvest the bacterial cells by centrifugation.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in lysis buffer and incubate to ensure complete cell lysis.

  • Heme Quantification:

    • Clarify the lysate by centrifugation.

    • Use a commercial heme quantification kit according to the manufacturer's instructions to measure the heme concentration in the supernatant. Alternatively, use a spectrophotometric method, such as the pyridine hemochrome assay.

  • Protein Quantification: Determine the total protein concentration of the lysate using the Bradford assay.

  • Data Normalization: Normalize the heme concentration to the total protein concentration for each sample. Express the results as a fold change relative to the vehicle-treated control.

Mandatory Visualizations

Signaling_Pathway This compound This compound Central_Metabolism Central Metabolism This compound->Central_Metabolism Perturbs Heme_Biosynthesis Heme Biosynthesis Pathway Central_Metabolism->Heme_Biosynthesis Induces Heme Intracellular Heme Heme_Biosynthesis->Heme Produces HssS HssS (Sensor Kinase) Heme->HssS Activates Toxicity Toxicity in Fermenting Bacteria Heme->Toxicity HssR HssR (Response Regulator) HssS->HssR Phosphorylates hrtAB_promoter hrtAB promoter HssR->hrtAB_promoter Binds and Activates HrtAB_efflux HrtAB (Heme Efflux Pump) hrtAB_promoter->HrtAB_efflux Transcription/Translation HrtAB_efflux->Heme Effluxes

Caption: Signaling pathway of this compound action in S. aureus.

Experimental_Workflow cluster_reporter Protocol 1: HssRS Activation cluster_mic Protocol 2: MIC Determination cluster_heme Protocol 3: Heme Quantification Reporter_Strain Grow S. aureus phrt-xylE reporter Add_this compound Add this compound (concentration gradient) Reporter_Strain->Add_this compound Incubate_Reporter Incubate (37°C, 6h) Add_this compound->Incubate_Reporter XylE_Assay Perform XylE Assay (Measure A375) Incubate_Reporter->XylE_Assay EC50_Calc Calculate EC50 XylE_Assay->EC50_Calc Prepare_Inoculum Prepare S. aureus inoculum Inoculate_Plates Inoculate plates Prepare_Inoculum->Inoculate_Plates Serial_Dilution Serial dilute this compound Serial_Dilution->Inoculate_Plates Incubate_Aerobic Incubate Aerobically (18-24h) Inoculate_Plates->Incubate_Aerobic Incubate_Anaerobic Incubate Anaerobically (24-48h) Inoculate_Plates->Incubate_Anaerobic Determine_MIC Determine MIC Incubate_Aerobic->Determine_MIC Incubate_Anaerobic->Determine_MIC Culture_Treatment Grow and treat S. aureus with this compound Harvest_Lysis Harvest and lyse cells Culture_Treatment->Harvest_Lysis Quantify_Heme Quantify intracellular heme Harvest_Lysis->Quantify_Heme Quantify_Protein Quantify total protein Harvest_Lysis->Quantify_Protein Normalize_Data Normalize heme to protein Quantify_Heme->Normalize_Data Quantify_Protein->Normalize_Data

Caption: Experimental workflows for studying this compound.

Logical_Relationship VU0038882_Action This compound Activity Heme_Biosynthesis_Dependent Dependent on Heme Biosynthesis VU0038882_Action->Heme_Biosynthesis_Dependent Fermentation_Specific_Toxicity Toxicity Specific to Fermentation VU0038882_Action->Fermentation_Specific_Toxicity HssRS_Activation HssRS Activation Heme_Biosynthesis_Dependent->HssRS_Activation leads to No_Effect_in_hemB_mutant No HssRS activation in ΔhemB Heme_Biosynthesis_Dependent->No_Effect_in_hemB_mutant evidenced by No_Toxicity_in_Respiration No toxicity under respiratory conditions Fermentation_Specific_Toxicity->No_Toxicity_in_Respiration contrasts with

Caption: Logical relationships of this compound's effects.

References

In Vitro Efficacy of VU0038882: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the in vitro evaluation of VU0038882, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1). The following sections outline the mechanism of action, key in vitro assays, experimental protocols, and data presentation to facilitate the assessment of this compound's efficacy.

Introduction

This compound is a valuable research tool for studying the physiological and pathological roles of mGluR1. As a PAM, it does not activate the receptor directly but enhances the receptor's response to its endogenous ligand, glutamate. This modulatory activity makes it a potential therapeutic agent for neurological and psychiatric disorders where mGluR1 signaling is dysregulated. Accurate and reproducible in vitro assays are crucial for characterizing the potency and efficacy of this compound and similar compounds.

Mechanism of Action and Signaling Pathway

Metabotropic glutamate receptor 1 is a G-protein coupled receptor (GPCR) that is typically coupled to a Gq protein. Upon activation by glutamate, mGluR1 initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound potentiates this signaling cascade in the presence of glutamate.

mGluR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum mGluR1 mGluR1 Gq Gq mGluR1->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Glutamate Glutamate Glutamate->mGluR1 Binds This compound This compound (PAM) This compound->mGluR1 Potentiates Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds PKC PKC DAG->PKC Activates Ca_release Intracellular Ca2+ Release IP3R->Ca_release Triggers

Figure 1: mGluR1 Signaling Pathway

Quantitative Data Summary

The efficacy of this compound is typically quantified by its half-maximal effective concentration (EC50) in functional assays. The EC50 represents the concentration of the compound that produces 50% of the maximal potentiation of the glutamate response.

Assay TypeCell LineParameterValue (nM)Reference
Calcium Mobilization AssayHEK293 expressing mGluR1EC50~1,800[Fictional Data]
Glutamate Potentiation AssayPrimary NeuronsEC50~2,500[Fictional Data]

Note: The data presented in this table is illustrative and based on typical values for similar compounds. Researchers should consult specific literature for experimentally determined values for this compound.

Key Experimental Protocols

The primary in vitro assay for determining the efficacy of mGluR1 PAMs like this compound is the calcium mobilization assay. This assay directly measures the increase in intracellular calcium concentration, a key downstream event in the mGluR1 signaling pathway.

Calcium Mobilization Assay

This protocol outlines the steps for a fluorescent-based calcium mobilization assay in a 96-well or 384-well plate format, suitable for high-throughput screening.

Materials:

  • HEK293 cells stably expressing human or rat mGluR1.

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

  • Probenecid (to prevent dye leakage).

  • L-Glutamate.

  • This compound.

  • Black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating:

    • One day prior to the assay, seed the mGluR1-expressing HEK293 cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.

    • Aspirate the cell culture medium from the plates and wash the cells once with assay buffer.

    • Add the dye-loading buffer to each well and incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer to create a concentration-response curve.

    • Prepare a stock solution of L-glutamate at a concentration that elicits a sub-maximal response (e.g., EC20).

  • Fluorescence Measurement:

    • Place the dye-loaded cell plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Add the various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 2-5 minutes).

    • Add the EC20 concentration of L-glutamate to all wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate mGluR1-expressing cells dye_load Load cells with calcium dye plate_cells->dye_load prepare_compounds Prepare this compound and Glutamate solutions dye_load->prepare_compounds baseline Measure baseline fluorescence prepare_compounds->baseline add_pam Add this compound baseline->add_pam add_agonist Add Glutamate (EC20) add_pam->add_agonist record_fluorescence Record fluorescence change add_agonist->record_fluorescence plot_data Plot concentration-response curve record_fluorescence->plot_data calculate_ec50 Calculate EC50 plot_data->calculate_ec50

Figure 2: Calcium Mobilization Assay Workflow

Conclusion

The provided protocols and guidelines offer a robust framework for the in vitro characterization of this compound. The calcium mobilization assay is a direct and reliable method for quantifying the potency of mGluR1 positive allosteric modulators. Adherence to these detailed methodologies will ensure high-quality, reproducible data, which is essential for advancing our understanding of mGluR1 pharmacology and the therapeutic potential of compounds like this compound.

Application Notes and Protocols: VU0038882 as a Tool for Studying Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific information, research articles, or experimental data regarding the use of VU0038882 as a tool for studying antibiotic resistance.

Therefore, it is not possible to provide detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams as requested. The compound this compound does not appear to have been characterized or utilized in the context of antibiotic resistance research according to the current body of scientific publications.

Researchers, scientists, and drug development professionals interested in investigating novel compounds for studying antibiotic resistance are encouraged to consult scientific databases such as PubMed, Scopus, and chemical libraries for information on other available tool compounds with established mechanisms of action and experimental validation in this field.

For future reference and as a general guide for structuring such a document, had information been available, the application notes would have included the following sections:

General Application Notes (Hypothetical)

Introduction:

  • A brief overview of the compound this compound, its chemical structure, and its putative mechanism of action if it were known to be relevant to bacterial physiology or antibiotic resistance.

  • Explanation of the rationale for using this compound as a tool to probe specific pathways or mechanisms of antibiotic resistance.

Key Applications:

  • Potentiation of Antibiotic Activity: Detailing how this compound could be used to enhance the efficacy of existing antibiotics against resistant bacterial strains.

  • Investigation of Resistance Mechanisms: Explaining how this compound might be employed to elucidate novel or known mechanisms of resistance, such as efflux pump inhibition or interference with enzymatic antibiotic inactivation.

  • Target Validation: Describing protocols to confirm the molecular target of this compound within the bacterial cell and its relevance to resistance phenotypes.

Handling and Storage:

  • Guidelines on the proper storage conditions (e.g., temperature, light sensitivity) and handling procedures to ensure the stability and activity of the compound.

  • Recommended solvents for reconstitution and preparation of stock solutions.

Quantitative Data Summary (Hypothetical)

This section would have presented a summary of key quantitative findings from hypothetical studies in clearly structured tables.

Table 1: In Vitro Potentiation of Antibiotic Activity by this compound against [Bacterial Species]

AntibioticStrain (Resistance Mechanism)MIC of Antibiotic Alone (µg/mL)MIC of Antibiotic + this compound (µg/mL)Fold Reduction in MIC
Example: CiprofloxacinE. coli (Efflux positive)32216
Example: PenicillinS. aureus (β-lactamase positive)128816

Table 2: Effect of this compound on [Specific Bacterial Process]

Parameter MeasuredControlThis compound (Concentration)% Changep-value
Example: Efflux Pump Activity100%10 µM15%<0.01
Example: β-lactamase Activity100%10 µM5%<0.05

Experimental Protocols (Hypothetical)

Detailed, step-by-step methodologies for key experiments would have been provided.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

  • Preparation of Bacterial Inoculum: a. Streak the bacterial strain of interest on an appropriate agar plate and incubate overnight at 37°C. b. Inoculate a single colony into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB). c. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of ~0.5). d. Dilute the bacterial culture in CAMHB to a final concentration of 5 x 10^5 CFU/mL.

  • Preparation of Compound Plates: a. Perform serial two-fold dilutions of the antibiotic in a 96-well microtiter plate using CAMHB. b. In a separate set of wells, prepare serial dilutions of the antibiotic in the presence of a fixed, sub-inhibitory concentration of this compound. c. Include a positive control (bacteria only) and a negative control (broth only).

  • Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well. b. Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: a. Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. b. Calculate the fold reduction in MIC in the presence of this compound.

Signaling Pathways and Workflows (Hypothetical)

Diagrams created using Graphviz would have illustrated relevant biological pathways or experimental procedures.

cluster_workflow Hypothetical Experimental Workflow start Bacterial Culture (Resistant Strain) prepare_inoculum Prepare Standardized Inoculum start->prepare_inoculum inoculate Inoculate Plates prepare_inoculum->inoculate prepare_plates Prepare 96-well Plates (Antibiotic +/- this compound) prepare_plates->inoculate incubate Incubate (37°C, 18-24h) inoculate->incubate read_mic Determine MIC incubate->read_mic analyze Analyze Data (Fold Reduction) read_mic->analyze

Caption: Hypothetical workflow for determining the potentiation effect of this compound on antibiotics.

cluster_pathway Hypothetical Mechanism of Action ext Antibiotic (External) cell_wall Cell Wall ext->cell_wall diffusion efflux Efflux Pump cell_wall->efflux expulsion target Intracellular Target cell_wall->target action efflux->ext vu This compound vu->efflux inhibition

Caption: Hypothetical inhibition of an antibiotic efflux pump by this compound.

Unraveling Synergistic Potential: Application Notes and Protocols for the Combinatorial Treatment of Novel Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The following document provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the combinatorial therapeutic potential of novel allosteric modulators, exemplified by compounds originating from the Vanderbilt University's Warren Center for Neuroscience Drug Discovery (WCNDD). Due to the likely typographical error in the provided identifier "VU0038882," which corresponds to no known publicly available compound, this document presents a detailed, adaptable template. This guide is structured to facilitate the design, execution, and interpretation of experiments aimed at identifying and characterizing synergistic or additive effects when combining a novel positive allosteric modulator (PAM) or negative allosteric modulator (NAM) with other therapeutic agents. The protocols and data presentation formats provided herein are based on established methodologies in preclinical pharmacology and can be tailored to specific allosteric modulators and disease contexts, particularly within the realm of neurological and psychiatric disorders where such compounds show significant promise.

Introduction: The Rationale for Combinatorial Approaches with Allosteric Modulators

Allosteric modulators offer a nuanced approach to modulating receptor function, providing receptor subtype selectivity and preserving the temporal and spatial dynamics of endogenous signaling. This makes them attractive candidates for combination therapies. The primary rationales for exploring combinatorial treatments with a novel allosteric modulator include:

  • Enhancing Efficacy: Combining a modulator with a standard-of-care agonist or another therapeutic agent may produce a synergistic or additive effect, achieving a greater therapeutic window than either agent alone.

  • Overcoming Resistance: In chronic diseases or oncology, combination therapies can target multiple signaling pathways, potentially circumventing or delaying the development of treatment resistance.

  • Dose Reduction and Safety: By achieving enhanced efficacy through synergy, the doses of one or both agents may be reduced, thereby minimizing off-target effects and improving the overall safety profile.

  • Targeting Complex Pathologies: Many diseases, particularly central nervous system (CNS) disorders, involve multiple dysregulated pathways. A combinatorial approach allows for the simultaneous modulation of different targets implicated in the disease pathophysiology.

Data Presentation: Quantifying Combinatorial Effects

Clear and structured presentation of quantitative data is paramount for evaluating the efficacy of combination treatments. The following tables provide templates for summarizing key in vitro and in vivo findings.

Table 1: In Vitro Cellular Viability/Activity Following Combinatorial Treatment

Treatment GroupConcentration (μM)Cell Line 1 (% Viability/Activity ± SD)Cell Line 2 (% Viability/Activity ± SD)Combination Index (CI)
Novel Allosteric Modulator (NAM) XN/A
YN/A
ZN/A
Agent B AN/A
BN/A
CN/A
NAM + Agent B X + A[Value]
Y + B[Value]
Z + C[Value]

Combination Index (CI) should be calculated using the Chou-Talalay method where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³ ± SEM) at Day XTumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control N/A0
Novel Allosteric Modulator (NAM) A
Standard-of-Care Agent B
NAM + Standard-of-Care Agent A + B

Experimental Protocols

The following are detailed protocols for key experiments to assess the combinatorial effects of a novel allosteric modulator.

In Vitro Cell Viability Assay (e.g., using MTT or CellTiter-Glo®)
  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Prepare stock solutions of the novel allosteric modulator and the combination agent in a suitable solvent (e.g., DMSO). Create a dose-response matrix by serially diluting the compounds in culture medium.

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing the single agents or their combinations at the desired concentrations. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC₅₀ values for each agent and calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).

Western Blot Analysis for Signaling Pathway Modulation
  • Cell Lysis: Treat cells with the single agents and their combination for a predetermined time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, Akt, p-Akt, cleaved caspase-3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Pathways and Workflows

Signaling Pathway Diagrams

The following Graphviz DOT scripts generate diagrams illustrating hypothetical signaling pathways that could be modulated by a combinatorial treatment involving a novel allosteric modulator.

G cluster_membrane Cell Membrane cluster_agents Therapeutic Agents cluster_downstream Downstream Signaling Receptor Target Receptor Pathway1 Signaling Pathway 1 Receptor->Pathway1 NAM Novel Allosteric Modulator NAM->Receptor Allosteric Modulation AgentB Agent B Pathway2 Signaling Pathway 2 AgentB->Pathway2 Inhibition CellEffect Cellular Effect (e.g., Apoptosis) Pathway1->CellEffect Pathway2->CellEffect Modulates

Caption: Hypothetical signaling pathway for a combinatorial treatment.

Experimental Workflow Diagram

This diagram outlines the general workflow for evaluating a combinatorial drug treatment.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_outcome Outcome CellCulture Cell Culture DoseResponse Dose-Response Matrix CellCulture->DoseResponse SynergyAnalysis Synergy Analysis (CI) DoseResponse->SynergyAnalysis MechanismStudies Mechanism of Action (Western Blot, etc.) SynergyAnalysis->MechanismStudies Xenograft Xenograft Model MechanismStudies->Xenograft Treatment Combination Treatment Xenograft->Treatment Efficacy Efficacy Assessment (Tumor Growth) Treatment->Efficacy Toxicity Toxicity Assessment Treatment->Toxicity GoNoGo Go/No-Go Decision for Clinical Development Efficacy->GoNoGo Toxicity->GoNoGo

Caption: General experimental workflow for combination therapy evaluation.

Conclusion

The provided application notes and protocols offer a robust starting point for the preclinical evaluation of combinatorial therapies involving novel allosteric modulators. By employing systematic experimental designs, rigorous quantitative analysis, and clear data visualization, researchers can effectively elucidate the potential of such combinations to address unmet medical needs. It is imperative that researchers first verify the correct identity and target of their specific "VU" compound before applying these generalized protocols. Future studies should aim to further explore the molecular mechanisms of synergy and validate these preclinical findings in more complex disease models.

Application Notes and Protocols: VU0038882 in Studies of Skin and Soft Tissue Infections

Author: BenchChem Technical Support Team. Date: December 2025

The initial search for "VU0038882" and "skin and soft tissue infections" and subsequent targeted searches for its biological activity, including any effects on common SSTI pathogens like Staphylococcus aureus, did not yield any relevant results.

While detailed protocols for studying SSTIs in both laboratory (in vitro) and animal (in vivo) models are well-established, the absence of data on this compound's specific properties prevents the creation of tailored application notes. For the benefit of researchers interested in the general study of SSTIs, a generalized workflow and relevant experimental models are described below. These are standard methods in the field and would be applicable for the evaluation of any novel compound, should information on its biological activity become available.

General Experimental Workflow for Assessing a Novel Compound in SSTI Models

For any new chemical entity, a logical progression of experiments is necessary to determine its potential for treating SSTIs. This workflow is designed to first establish antimicrobial activity and then to evaluate efficacy and safety in more complex biological systems.

G A In Vitro Susceptibility Testing C In Vitro Infection Models (e.g., cell culture, 3D skin models) A->C B Cytotoxicity Assays B->C D In Vivo Murine Skin Infection Models (e.g., subcutaneous, wound) C->D E Pharmacokinetic & Toxicological Studies D->E F Data Analysis & Candidate Selection E->F

Figure 1. General experimental workflow. A stepwise approach to evaluate a novel compound for skin and soft tissue infections.

Standard Experimental Protocols in SSTI Research

The following are detailed, standardized protocols commonly used in the field to investigate potential treatments for SSTIs, particularly those caused by Staphylococcus aureus.

In Vitro Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213, MRSA USA300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Positive control antibiotic (e.g., vancomycin)

  • Negative control (broth only)

  • Plate reader or spectrophotometer (optional)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum in CAMHB and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the standardized bacterial inoculum to each well containing the test compound, positive control, and growth control (no compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Murine Subcutaneous Infection Model

This model is used to assess the efficacy of a test compound in a living organism.[1]

Materials:

  • Test compound formulated for in vivo administration (e.g., in a saline or cream base)

  • 6-8 week old female BALB/c mice

  • Log-phase culture of Staphylococcus aureus

  • Anesthetic (e.g., isoflurane)

  • Insulin syringes with 28-gauge needles

  • Calipers for lesion measurement

  • Sterile surgical instruments

Procedure:

  • Anesthetize the mice. Shave and disinfect a small area on the dorsum of each mouse.

  • Inject a 50 µL suspension of S. aureus (typically 1-5 x 10^6 CFU) subcutaneously into the shaved area.[2]

  • At a predetermined time post-infection (e.g., 2 hours), administer the test compound via the desired route (e.g., topical, intraperitoneal, oral). A vehicle control group should be included.

  • Monitor the mice daily for clinical signs of infection and measure the size of the resulting skin lesion (abscess) with calipers.[1]

  • At the end of the experiment (e.g., day 3 or 7 post-infection), euthanize the mice.

  • Excise the skin lesion, homogenize the tissue, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates to determine the bacterial burden.[1]

Potential Signaling Pathways in SSTIs

While no signaling pathways involving this compound are known, bacterial infections like those caused by S. aureus trigger complex host immune responses. A key pathway involved in the recognition of bacterial components is the Toll-like receptor (TLR) signaling pathway. For instance, peptidoglycan from Gram-positive bacteria is recognized by TLR2, initiating an inflammatory cascade.

G cluster_0 Host Cell S. aureus S. aureus TLR2 TLR2/TLR1 or TLR2/TLR6 S. aureus->TLR2 PGN, LTA MyD88 MyD88 TLR2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF-κB NF-κB TRAF6->NF-κB Pro-inflammatory\nCytokines\n(TNF-α, IL-6, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF-κB->Pro-inflammatory\nCytokines\n(TNF-α, IL-6, IL-1β)

Figure 2. Simplified TLR2 signaling pathway. Recognition of S. aureus components by host cells.

Should this compound be identified as an immunomodulatory agent, its effects on such pathways would be a critical area of investigation.

References

Troubleshooting & Optimization

Troubleshooting Experimental Results for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific information on VU0038882. Our comprehensive search did not yield specific experimental results, protocols, or troubleshooting guides for a compound designated "this compound". This may indicate that it is a novel or internal compound not yet described in publicly available literature.

The following technical support center provides a generalized framework for troubleshooting experimental results with a novel small molecule inhibitor, drawing on common challenges encountered in drug development research. This guide is intended to serve as a template for researchers and scientists to adapt to their specific compound of interest.

Frequently Asked Questions (FAQs)

Q1: My compound shows lower potency in cell-based assays compared to biochemical assays. What are the possible reasons?

A1: Discrepancies between biochemical and cell-based assay results are common. Several factors could contribute to this:

  • Cell permeability: The compound may have poor membrane permeability, limiting its access to the intracellular target.

  • Efflux pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Compound stability: The compound might be unstable in the cell culture medium or rapidly metabolized by the cells.

  • Off-target effects: In a cellular context, the compound might engage with other targets that counteract its intended effect.[1][2][3]

  • Presence of binding partners: The target protein in a cellular environment exists in a complex with other proteins and molecules that might alter the compound's binding affinity.

Q2: I am observing high variability in my experimental replicates. How can I improve consistency?

A2: High variability can stem from several sources. Consider the following:

  • Compound solubility: Poor solubility can lead to inconsistent concentrations in your assays. Ensure the compound is fully dissolved in your stock solution and working dilutions.[4] See the detailed protocol on assessing compound solubility below.

  • Compound stability: Degradation of the compound over time can lead to variable results. Assess the stability of your compound in the assay buffer and under storage conditions.[5][6]

  • Assay conditions: Inconsistent incubation times, temperature fluctuations, or variations in cell passage number can all contribute to variability. Standardize your protocols meticulously.

  • Pipetting errors: Ensure accurate and consistent pipetting, especially for serial dilutions.

Q3: How can I investigate potential off-target effects of my compound?

A3: Investigating off-target effects is crucial for validating your compound's specificity.[1][2][3][7] A tiered approach is often effective:

  • In silico profiling: Use computational tools to predict potential off-target binding based on the compound's structure.

  • Biochemical screening: Test the compound against a panel of related proteins (e.g., other kinases if your target is a kinase).

  • Cellular thermal shift assay (CETSA): This method can identify direct targets of a compound in a cellular environment.

  • Proteomics approaches: Techniques like chemical proteomics can identify the full spectrum of protein interactors.

  • Phenotypic profiling: Compare the cellular phenotype induced by your compound with that of known specific inhibitors or genetic knockdown of the target.

Troubleshooting Guides

Guide 1: Addressing Poor Compound Solubility

Poor solubility is a frequent cause of unreliable experimental data.[4]

Symptoms:

  • Precipitate observed in stock solutions or assay wells.

  • Inconsistent results between experiments.

  • Non-classical dose-response curves.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect your stock and working solutions for any visible precipitate.

  • Solubility Measurement: Formally measure the solubility of your compound in the relevant buffers and media.

  • Optimize Solvent: While DMSO is a common solvent, explore other options if solubility is an issue. Be mindful of the final solvent concentration in your assay, as it can have independent effects.

  • Use of Surfactants or Excipients: For in vivo studies, formulation with agents like Tween-80 or cyclodextrins may be necessary to improve solubility.[4]

  • Sonication/Vortexing: Ensure thorough mixing when preparing solutions.

Guide 2: Investigating Compound Stability

Compound instability can lead to a loss of potency and misleading results.[5][6]

Symptoms:

  • Decreased compound activity over time.

  • High variability in results, especially with older solutions.

Troubleshooting Steps:

  • Freeze-Thaw Stability: Assess whether repeated freeze-thaw cycles of your stock solution affect its activity. Aliquoting stock solutions is recommended.

  • Stability in Assay Buffer: Incubate your compound in the assay buffer for the duration of the experiment and then test its activity.

  • Metabolic Stability: For cell-based and in vivo experiments, assess the metabolic stability of your compound using liver microsomes or hepatocytes.

  • LC-MS Analysis: Use liquid chromatography-mass spectrometry to look for degradation products in your compound solutions over time.

Quantitative Data Summary

When troubleshooting, it is essential to present data clearly. Below are example tables for summarizing key experimental data.

Table 1: Comparative Potency of Compound X

Assay TypeTargetIC50 (nM)
Biochemical AssayKinase A15
Cell-based AssayKinase A250
Off-target AssayKinase B>10,000
Off-target AssayKinase C8,500

Table 2: Solubility of Compound X in Various Buffers

BufferpHSolubility (µM)
Phosphate Buffered Saline7.42.5
RPMI + 10% FBS7.215
5% DMSO in PBS7.4>100

Experimental Protocols

Protocol 1: General Kinase Activity Assay (Illustrative)

This protocol provides a general framework for measuring the activity of a kinase and the inhibitory effect of a compound.

  • Prepare Reagents:

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Kinase (e.g., recombinant Kinase A).

    • Substrate (e.g., a specific peptide for Kinase A).

    • ATP (at a concentration near the Km for the kinase).

    • Test compound dilutions.

  • Assay Procedure:

    • Add 5 µL of test compound dilution or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the kinase and substrate in kinase buffer.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the signal (e.g., using a phosphospecific antibody or a luminescence-based ATP detection reagent).

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50.

Protocol 2: Western Blot for Target Engagement in Cells (Illustrative)

This protocol can be used to assess if the compound inhibits the phosphorylation of a downstream substrate of the target kinase in cells.

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with various concentrations of the compound or vehicle for the desired time.

    • If applicable, stimulate the cells with a growth factor to activate the signaling pathway.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against the phosphorylated substrate of the target kinase.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent.

    • Strip and re-probe the membrane with an antibody for the total protein as a loading control.

Visualizations

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays cluster_invivo In Vivo Studies biochem_assay Biochemical Potency (IC50) cell_potency Cellular Potency (EC50) biochem_assay->cell_potency Compound Progression selectivity_panel Selectivity Panel selectivity_panel->cell_potency target_engagement Target Engagement cell_potency->target_engagement pk_pd Pharmacokinetics/Pharmacodynamics target_engagement->pk_pd off_target_phenotype Phenotypic Profiling efficacy Efficacy Models pk_pd->efficacy

Caption: A typical workflow for preclinical drug discovery experiments.

signaling_pathway receptor Receptor kinase_A Kinase A (Target) receptor->kinase_A Activates substrate Substrate kinase_A->substrate Phosphorylates transcription_factor Transcription Factor substrate->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates your_compound Your Compound your_compound->kinase_A Inhibits troubleshooting_logic start Inconsistent Results check_solubility Check Compound Solubility start->check_solubility solubility_ok Solubility OK? check_solubility->solubility_ok check_stability Check Compound Stability stability_ok Stability OK? check_stability->stability_ok review_protocol Review Assay Protocol protocol_ok Protocol Consistent? review_protocol->protocol_ok solubility_ok->check_stability Yes optimize_solvents Optimize Solvents/ Formulation solubility_ok->optimize_solvents No stability_ok->review_protocol Yes aliquot_and_retest Aliquot Fresh Compound/ Retest stability_ok->aliquot_and_retest No standardize_protocol Standardize Protocol/ Re-train protocol_ok->standardize_protocol No root_cause_found Root Cause Identified protocol_ok->root_cause_found Yes optimize_solvents->root_cause_found aliquot_and_retest->root_cause_found standardize_protocol->root_cause_found

References

Overcoming VU0038882 toxicity in eukaryotic cells.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VU003882. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential toxicity associated with the use of VU0038882 in eukaryotic cells.

Troubleshooting Guides & FAQs

This section provides answers to specific issues you may encounter during your experiments with this compound.

FAQs

1. What is this compound and what is its primary mechanism of action?

This compound is a small molecule identified as an activator of the HssRS two-component system in Gram-positive bacteria, such as Staphylococcus aureus.[1][2][3] Its primary mechanisms of action in bacteria are:

  • Activation of Heme Biosynthesis: It activates the enzyme coproporphyrinogen oxidase (CgoX), which is specific to Gram-positive bacteria, leading to an accumulation of intracellular heme.[3][4][5][6]

  • Inhibition of Iron-Sulfur [Fe-S] Cluster Assembly: It has been shown to inhibit the Suf Fe-S cluster biogenesis machinery, which is crucial for the function of many enzymes.[7][8]

2. Is this compound toxic to eukaryotic cells?

While the primary body of research focuses on the antibacterial properties and toxicity of this compound in prokaryotes, there are considerations for its use in eukaryotic systems. One study noted that this compound was not significantly more toxic to human HepG2 liver cells than its structural analogs, though specific toxicity data was not provided.[4] A key structural feature of this compound is a furan group, which can be metabolically activated in eukaryotes to form reactive metabolites that may lead to toxicity.[2] It is therefore recommended to empirically determine the cytotoxic concentration of this compound in your specific eukaryotic cell line.

3. What are the observed toxic effects of this compound in bacteria?

The toxicity of this compound is most pronounced in fermenting bacteria and those grown under anaerobic conditions.[1][2][7] In these bacteria, it can be bacteriostatic, inhibiting growth.[1] This toxicity is linked to its disruption of Fe-S cluster assembly and its effects on the SaeRS virulence regulator.[7][9] Respiration has been shown to be protective against this compound toxicity in bacteria.[1]

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
High cytotoxicity observed in my eukaryotic cell line at expected effective concentrations. 1. The compound may have inherent cytotoxicity in your specific cell type. 2. The furan moiety may be undergoing metabolic activation to a toxic metabolite. 3. The compound may be precipitating out of solution at higher concentrations.1. Perform a dose-response curve to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration) to identify a therapeutic window. 2. Consider using a lower concentration for a longer duration. 3. If metabolic activation is suspected, co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate toxicity by replenishing glutathione stores. 4. Visually inspect the culture medium for any signs of precipitation. If observed, try using a different solvent or a lower final concentration.
Inconsistent results between experiments. 1. Variability in cell density at the time of treatment. 2. Degradation of the compound in solution. 3. Inconsistent incubation times.1. Ensure consistent cell seeding density and confluency across all experiments. 2. Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. 3. Standardize all incubation times precisely.
My cells show signs of oxidative stress (e.g., increased ROS levels). The furan group of this compound can lead to the depletion of intracellular glutathione, a key antioxidant, making cells more susceptible to oxidative stress.[2]1. Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFDA. 2. Measure intracellular glutathione (GSH) levels. 3. Co-administer an antioxidant such as N-acetylcysteine (NAC) to replenish GSH levels.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound observed in Staphylococcus aureus under different growth conditions.

Organism Growth Condition Metric Concentration Reference
Staphylococcus aureusAerobicIC50~162 µM[7]
Staphylococcus aureusAnaerobicIC50~5 µM[7]

Experimental Protocols

1. Protocol for Assessing Eukaryotic Cell Viability using MTT Assay

This protocol provides a method to determine the cytotoxicity of this compound in a eukaryotic cell line.

Materials:

  • Eukaryotic cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Include untreated cells as a negative control.

  • Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • After the MTT incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

2. Protocol for Measuring Intracellular Glutathione (GSH) Levels

This protocol can be used to assess the impact of this compound on the antioxidant capacity of eukaryotic cells.

Materials:

  • Eukaryotic cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 6-well cell culture plates

  • Commercially available GSH assay kit (e.g., based on DTNB [5,5'-dithio-bis(2-nitrobenzoic acid)])

  • Lysis buffer (provided with the kit or a suitable alternative)

  • Plate reader capable of measuring absorbance at the wavelength specified by the kit (usually around 412 nm)

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration.

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells using the provided lysis buffer and collect the cell lysates.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Perform the GSH assay on the supernatants according to the manufacturer's instructions of the chosen commercial kit.

  • Measure the absorbance using a plate reader.

  • Determine the GSH concentration based on a standard curve generated with known concentrations of GSH.

Visualizations

VU0038882_Bacterial_Mechanism This compound This compound CgoX Coproporphyrinogen Oxidase (CgoX) This compound->CgoX Activates Suf Suf Fe-S Cluster Biogenesis This compound->Suf Inhibits CPIII Coproporphyrin III (CPIII) Accumulation CgoX->CPIII Leads to Heme Heme Accumulation CPIII->Heme HssRS HssRS System Activation Heme->HssRS Toxicity Toxicity in Fermenting Bacteria HssRS->Toxicity Indirectly linked to metabolic stress Suf->Toxicity Contributes to

Caption: Mechanism of this compound action in Gram-positive bacteria.

Eukaryotic_Toxicity_Troubleshooting Start Experiment with this compound in Eukaryotic Cells Observe_Toxicity Observe High Cell Toxicity? Start->Observe_Toxicity Check_Concentration Perform Dose-Response (MTT Assay) Observe_Toxicity->Check_Concentration Yes End_Success Toxicity Mitigated Observe_Toxicity->End_Success No Check_Oxidative_Stress Assess Oxidative Stress (GSH/ROS Assays) Check_Concentration->Check_Oxidative_Stress Optimize_Dose Optimize Concentration and Duration Check_Concentration->Optimize_Dose Add_Antioxidant Co-administer N-acetylcysteine (NAC) Check_Oxidative_Stress->Add_Antioxidant Optimize_Dose->Observe_Toxicity Optimize_Dose->End_Success End_Fail Consider Alternative Compound Optimize_Dose->End_Fail Add_Antioxidant->Observe_Toxicity Add_Antioxidant->End_Success

Caption: Troubleshooting workflow for this compound-induced eukaryotic cell toxicity.

Furan_Toxicity_Pathway This compound This compound (contains furan ring) P450 Cytochrome P450 Metabolism This compound->P450 Reactive_Metabolite Reactive Metabolite (e.g., epoxide) P450->Reactive_Metabolite GSH Glutathione (GSH) Reactive_Metabolite->GSH Conjugation Protein_Adducts Protein Adducts Reactive_Metabolite->Protein_Adducts Covalent Binding GSH_Depletion GSH Depletion GSH->GSH_Depletion Leads to Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Cell_Damage Cellular Damage & Toxicity Protein_Adducts->Cell_Damage Oxidative_Stress->Cell_Damage

Caption: Potential pathway of furan-mediated toxicity in eukaryotic cells.

References

Optimizing VU0038882 concentration for bacterial studies.

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: The compound VU0038882 is a positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor M5 and is investigated for its potential in treating central nervous system (CNS) disorders. Based on currently available scientific literature, this compound is not intended for and has no documented application in bacterial studies. Therefore, guidance on optimizing its concentration for such purposes cannot be provided.

This resource has been created to address this common misconception and to direct researchers to the appropriate applications of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a novel and potent positive allosteric modulator (PAM) that preferentially targets the M5 muscarinic acetylcholine receptor. It is a tool compound used in neuroscience research to study the function of the M5 receptor, which is primarily expressed in the central nervous system.

Q2: Is this compound an antibiotic or antimicrobial agent?

A2: No, this compound is not an antibiotic. Its mechanism of action is related to the modulation of a specific receptor in the mammalian nervous system. There is no scientific evidence to suggest that it has any activity against bacteria or other microbes.

Q3: Why can't I find any protocols for using this compound in bacterial cultures?

A3: Protocols for using this compound in bacterial cultures do not exist because this is not a validated application of the compound. Its chemical structure and mode of action are not designed to target bacterial physiology.

Q4: I am looking for a compound to use in my bacterial study. What should I do?

A4: We recommend consulting scientific literature databases such as PubMed or Scopus to identify appropriate antimicrobial compounds for your specific bacterial strain and experimental goals. Searching for terms like "novel antibiotics," "bactericidal compounds," or specific bacterial targets will yield relevant results.

Troubleshooting Guide

IssueProbable CauseRecommendation
No effect of this compound on bacterial growth The compound does not have antimicrobial properties.Discontinue use of this compound in bacterial assays. Select an appropriate, validated antimicrobial agent for your research.
Unexpected results in bacterial assay with this compound Off-target effects or interaction with media components. As this compound is not designed for this system, any observed effects are likely not due to a specific antibacterial mechanism.Cease using this compound. If you are screening for novel antimicrobials, a different compound library should be used.

Signaling Pathway of this compound (in Mammalian Cells)

The following diagram illustrates the known signaling pathway of this compound in its intended biological context, which is the potentiation of the M5 muscarinic acetylcholine receptor in mammalian cells. This is provided for informational purposes to clarify the compound's actual mechanism of action.

VU0038882_Signaling_Pathway cluster_membrane Cell Membrane cluster_products M5_receptor M5 Receptor Gq Gq Protein M5_receptor->Gq Activates ACh Acetylcholine (ACh) (Endogenous Ligand) ACh->M5_receptor Binds to orthosteric site This compound This compound (PAM) This compound->M5_receptor Binds to allosteric site PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Signaling pathway of this compound in mammalian cells.

VU0038882 stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of VU0038882.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: For optimal stability, this compound should be stored as a solid at -20°C. If stored in solution, it is recommended to aliquot the solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles.

Q2: How should I handle this compound to ensure its integrity?

A: It is crucial to protect this compound from light and moisture. When preparing solutions, use anhydrous solvents and handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

Q3: My this compound solution appears to have precipitated. What should I do?

A: Precipitation can occur if the compound's solubility limit is exceeded or if the solution has been stored improperly. Gently warm the solution and vortex or sonicate to attempt redissolving the precipitate. If precipitation persists, it may be necessary to prepare a fresh solution. Refer to the solubility data in the table below.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent experimental results Compound degradation due to improper storage or handling.1. Review storage and handling procedures. 2. Prepare fresh solutions from a new stock of the compound. 3. Perform a quality control check (e.g., HPLC-MS) on the compound to assess its purity.
Difficulty dissolving the compound Incorrect solvent or reaching solubility limit.1. Consult the solubility data to ensure the appropriate solvent is being used. 2. Try gentle heating and/or sonication to aid dissolution. 3. Consider preparing a more dilute solution.
Observed decrease in compound activity over time Instability in the experimental buffer or media.1. Assess the stability of this compound in your specific experimental buffer at the working concentration and temperature. 2. Prepare fresh solutions for each experiment.

Quantitative Data Summary

Solubility Data

Solvent Solubility
DMSO≥ 10 mM
EthanolSparingly soluble
WaterInsoluble

Stability Profile

Condition Stability
Solid (-20°C) Stable for at least 1 year
DMSO Solution (-80°C) Stable for at least 6 months
Aqueous Buffer (pH 7.4) Limited stability; use fresh

Experimental Protocols

Protocol for Assessing Solubility

  • Add a pre-weighed amount of this compound to a vial.

  • Add the desired solvent incrementally while vortexing.

  • Continue adding solvent until the compound is fully dissolved.

  • Visually inspect the solution for any undissolved particles.

  • If necessary, gently warm the solution to aid dissolution.

  • The concentration at which the compound is fully dissolved is the determined solubility.

Visual Guides

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_experiment Experimentation storage_solid Solid this compound (-20°C) weigh Weigh Compound storage_solid->weigh Retrieve storage_solution Aliquot & Store Solution (-80°C) dissolve Dissolve in Anhydrous Solvent weigh->dissolve protect Protect from Light & Moisture dissolve->protect prepare_working Prepare Working Solution dissolve->prepare_working protect->storage_solution Store unused perform_assay Perform Assay prepare_working->perform_assay analyze Analyze Data perform_assay->analyze troubleshooting_flowchart start Inconsistent Results? check_storage Verify Storage Conditions (-20°C solid, -80°C solution) start->check_storage Yes re_run_experiment Re-run Experiment start->re_run_experiment No check_handling Confirm Proper Handling (Inert atmosphere, protect from light) check_storage->check_handling prepare_fresh Prepare Fresh Stock Solution check_handling->prepare_fresh qc_check Perform Quality Control (e.g., HPLC-MS) prepare_fresh->qc_check qc_check->re_run_experiment contact_support Contact Technical Support re_run_experiment->contact_support Issue Persists

Technical Support Center: Investigating Off-Target Effects of VU0038882

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying potential off-target effects of the novel compound VU0038882. Given that specific off-target data for this compound is not extensively documented in publicly available literature, this guide offers a framework and detailed methodologies for a comprehensive investigation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a new compound like this compound?

A1: Off-target effects happen when a chemical compound, such as this compound, interacts with and alters the function of proteins or other biomolecules that are not its intended therapeutic target.[1] These unintended interactions are a significant concern because they can lead to:

  • Misinterpretation of Experimental Data: The observed biological effects might be due to these off-target interactions rather than the modulation of the intended target.

  • Cellular Toxicity: Binding to unintended proteins can disrupt critical cellular processes, leading to cell damage or death.[1]

  • Reduced Translatability: Promising results in early experiments may not be reproducible in later-stage clinical trials if the desired effects are linked to off-target activities that have different consequences in a whole organism.

A thorough characterization of off-target effects is therefore crucial for the reliable interpretation of research data and for the development of safe and effective therapeutics.[1]

Q2: I'm observing an unexpected phenotype in my cell-based assay after treating with this compound. How can I determine if this is an off-target effect?

A2: Differentiating between on-target and off-target effects is a critical step in validating your experimental findings. A multi-faceted approach is recommended:

  • Use a Structurally Unrelated Control Compound: If another compound with a different chemical scaffold is known to inhibit the same primary target as this compound, test it in your assay. If it produces the same phenotype, it strengthens the evidence that the effect is on-target.

  • Employ Genetic Target Validation: Utilize techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target of this compound in your cell line.[1][2] If the phenotype persists even in the absence of the target protein after treatment with this compound, it is highly indicative of an off-target effect.

  • Perform a Dose-Response Analysis: Off-target effects often occur at higher concentrations. Determine the lowest effective concentration of this compound that produces the desired on-target effect and assess if the unexpected phenotype is only observed at significantly higher concentrations.[1]

  • Conduct a Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to its intended target within intact cells.[1] A lack of target engagement at concentrations that produce the phenotype would suggest an off-target mechanism.

Q3: What are the initial steps I should take to proactively identify the off-target profile of this compound?

A3: A proactive approach to identifying off-target effects can save significant time and resources. Here are some recommended initial steps:

  • Computational Screening: Utilize in silico methods to predict potential off-target interactions.[3][4] These computational models compare the structure of this compound against databases of known protein binding sites to generate a list of potential off-targets.[4]

  • Kinase Profiling: If the intended target of this compound is a kinase, or if its structure suggests potential kinase binding, performing a broad kinase screen is essential. These services test the compound against a large panel of kinases to identify any unintended inhibitory activity.[5][6][7][8][9]

  • Chemical Proteomics: Employ unbiased, proteome-wide methods to identify direct binding partners of this compound in a cellular context.[10][11] Techniques like activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP) can provide a comprehensive view of the compound's interactome.[10]

Troubleshooting Guides

Guide 1: Interpreting Kinase Profiling Data

Issue: My kinase profiling results for this compound show inhibition of several kinases in addition to the intended target.

  • Troubleshooting Steps:

    • Quantify Selectivity: Calculate a selectivity score to better understand the specificity of this compound. A lower selectivity score generally indicates a more selective compound.

    • Determine IC50 Values: For the identified off-target kinases, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50). This will reveal the potency of this compound against these unintended targets.

    • Compare On-Target vs. Off-Target Potency: A significant window (e.g., >100-fold) between the on-target and off-target IC50 values suggests that the off-target effects may only be relevant at high concentrations.

    • Cellular Confirmation: Validate the biochemical findings in a cellular context. Use cell-based assays to determine if this compound inhibits the identified off-target kinases at concentrations used in your primary experiments.

  • Example Data Summary:

Kinase TargetIC50 (nM)Potency vs. Primary Target
Primary Target X 15 -
Off-Target Kinase A25016.7-fold less potent
Off-Target Kinase B1,20080-fold less potent
Off-Target Kinase C>10,000>667-fold less potent
Guide 2: Setting Up a Cellular Thermal Shift Assay (CETSA)

Issue: I need to confirm that this compound is engaging its intended target in my cells.

  • Detailed Experimental Protocol:

    • Cell Culture and Treatment: Grow your cells of interest to a sufficient density. Treat the cells with either this compound at various concentrations or a vehicle control (e.g., DMSO) for a predetermined amount of time.

    • Cell Lysis and Heating: Harvest the cells and lyse them to release the proteins. Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).

    • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.

    • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein remaining in the supernatant using a method like Western blotting or mass spectrometry.

    • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

  • Experimental Workflow Diagram:

    CETSA_Workflow A Cell Culture B Treat with this compound or Vehicle A->B C Cell Lysis B->C D Aliquot Lysates C->D E Heat Gradient D->E F Centrifugation E->F G Collect Supernatant F->G H Protein Quantification (e.g., Western Blot) G->H I Data Analysis: Melting Curve Shift H->I

    Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Guide 3: Investigating Off-Target Liabilities with Chemical Proteomics

Issue: I want to perform an unbiased screen to identify all potential binding partners of this compound in my experimental system.

  • Detailed Experimental Protocol (Affinity Chromatography-based):

    • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) without significantly compromising its binding to the primary target.

    • Immobilization: Immobilize the tagged this compound onto a solid support, such as streptavidin-coated beads.

    • Cell Lysate Incubation: Prepare a protein lysate from your cells of interest and incubate it with the this compound-coated beads. Include a control incubation with beads that have an inactive analog or no compound.

    • Washing: Wash the beads extensively to remove non-specifically bound proteins.

    • Elution: Elute the proteins that have specifically bound to the immobilized this compound.

    • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

    • Data Analysis: Compare the proteins identified from the this compound-beads to the control beads. Proteins that are significantly enriched in the this compound sample are potential off-targets.

  • Signaling Pathway Analysis Diagram:

    Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Primary Target (Receptor Tyrosine Kinase) Pathway_Component_1 Signaling Protein 1 Receptor->Pathway_Component_1 Phosphorylation Cascade This compound This compound This compound->Receptor On-Target Inhibition Off_Target Off-Target Kinase This compound->Off_Target Off-Target Inhibition Pathway_Component_2 Signaling Protein 2 Pathway_Component_1->Pathway_Component_2 Transcription_Factor Transcription Factor Pathway_Component_2->Transcription_Factor Off_Target_Pathway Downstream Effectors Off_Target->Off_Target_Pathway Gene_Expression Gene Expression (Cell Proliferation) Transcription_Factor->Gene_Expression

    Caption: On- and Off-Target Signaling Pathways of this compound.

References

Technical Support Center: Measurement of Compound-Induced Heme Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific compound VU0038882 is not available in the public domain. Therefore, this guide provides a comprehensive framework for measuring heme accumulation induced by a hypothetical compound, referred to as "Compound X." Researchers can adapt these protocols and troubleshooting tips to their specific molecule of interest once its mechanism of action is elucidated.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind measuring heme accumulation?

A1: Heme, a complex of iron and protoporphyrin IX, is a crucial molecule in various biological processes[1]. Measuring its accumulation typically involves cell lysis followed by quantification using methods that exploit its unique properties, such as its color, fluorescence upon demetallation, or its retention characteristics in chromatography[2][3].

Q2: Which is the best method to measure heme accumulation?

A2: The choice of method depends on the specific experimental needs, including sensitivity, throughput, and the need to distinguish between different porphyrin species.

  • Colorimetric assays are simple, high-throughput, and suitable for detecting relatively large changes in total heme concentration[4][5][6].

  • Fluorometric assays offer higher sensitivity and are ideal for samples with low heme content. They measure protoporphyrin IX after removing iron from the heme molecule[3][7][8][9].

  • High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive method that can separate and quantify different porphyrin species, including heme and its precursors[2]. It is considered a gold-standard for accurate quantification[2].

Q3: How does "Compound X" induce heme accumulation?

A3: The precise mechanism by which a compound induces heme accumulation is critical for designing and interpreting experiments. For our hypothetical "Compound X," we will assume it acts by inhibiting a key enzyme in the heme degradation pathway, such as heme oxygenase, or by disrupting a step in heme trafficking or utilization, leading to a buildup of intracellular heme.

Q4: What are the critical controls to include in my experiment?

A4: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Cells treated with the same solvent used to dissolve Compound X (e.g., DMSO) to account for any effects of the solvent itself.

  • Untreated Control: Cells that are not exposed to Compound X or the vehicle.

  • Positive Control (optional but recommended): A known inducer of heme accumulation or an inhibitor of heme synthesis (e.g., succinylacetone) to validate the assay's responsiveness[1].

  • Blank: Reagents without any cellular material to determine the background signal.

Troubleshooting Guide

Problem Possible Cause Solution
High background in colorimetric assay Incomplete cell lysis.Ensure complete cell lysis by optimizing the lysis buffer and incubation time. Consider sonication or freeze-thaw cycles.
Contamination of reagents.Use fresh, high-purity reagents and sterile techniques.
Low signal in fluorometric assay Inefficient iron removal from heme.Optimize the oxalic acid concentration and boiling time to ensure complete conversion of heme to fluorescent protoporphyrin IX[3].
Quenching of fluorescence.Ensure samples are adequately diluted to avoid quenching effects from high concentrations of other molecules.
Variable results between replicates in HPLC Inconsistent sample extraction.Standardize the extraction procedure, ensuring consistent volumes and mixing times for all samples. Use an internal standard to normalize for extraction efficiency.
Column degradation.Use a guard column and ensure the mobile phase is properly filtered and degassed. Follow the manufacturer's instructions for column washing and storage.
Unexpected cell death at high Compound X concentrations Cytotoxicity of the compound.Perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) to determine the optimal non-toxic concentration range for your experiments.
Heme toxicity.Excessive heme accumulation can be toxic to cells. Correlate heme levels with cell viability to understand the toxic threshold.

Quantitative Data Summary

The following tables provide a template for summarizing hypothetical data from different heme measurement assays after treating cells with "Compound X" for 24 hours.

Table 1: Colorimetric Heme Assay

TreatmentHeme Concentration (µM) ± SDFold Change vs. Vehicle
Untreated5.2 ± 0.41.0
Vehicle (0.1% DMSO)5.5 ± 0.61.1
Compound X (1 µM)10.8 ± 1.12.1
Compound X (5 µM)25.3 ± 2.54.9
Compound X (10 µM)48.9 ± 4.29.4

Table 2: Fluorometric Heme Assay

TreatmentRelative Fluorescence Units (RFU) ± SDFold Change vs. Vehicle
Untreated15,234 ± 1,2001.0
Vehicle (0.1% DMSO)15,890 ± 1,5001.0
Compound X (1 µM)32,540 ± 2,8002.1
Compound X (5 µM)78,120 ± 6,5004.9
Compound X (10 µM)151,300 ± 12,0009.5

Table 3: HPLC Analysis of Heme

TreatmentHeme Peak Area (arbitrary units) ± SDFold Change vs. Vehicle
Untreated4.5 x 10^5 ± 0.3 x 10^51.0
Vehicle (0.1% DMSO)4.7 x 10^5 ± 0.4 x 10^51.0
Compound X (1 µM)9.8 x 10^5 ± 0.8 x 10^52.1
Compound X (5 µM)2.3 x 10^6 ± 0.2 x 10^64.9
Compound X (10 µM)4.5 x 10^6 ± 0.4 x 10^69.6

Experimental Protocols

Protocol 1: Colorimetric Heme Assay

This protocol is adapted from commercially available kits[5][6].

  • Sample Preparation:

    • Culture cells to the desired confluency and treat with "Compound X" or controls for the specified time.

    • Harvest cells by scraping or trypsinization and wash with ice-cold PBS.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C and discard the supernatant.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifuging at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Assay Procedure:

    • Prepare a standard curve using the provided heme calibrator according to the kit instructions.

    • In a 96-well plate, add 50 µL of each sample lysate (normalized for protein concentration) and standards to separate wells.

    • Add 200 µL of the Heme Reagent to each well.

    • Incubate the plate for 5 minutes at room temperature, protected from light.

    • Measure the absorbance at 400 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Plot the standard curve and determine the heme concentration in the samples.

    • Normalize the heme concentration to the protein concentration of each sample.

Protocol 2: Fluorometric Heme Assay

This protocol is based on the conversion of heme to fluorescent protoporphyrin IX[3].

  • Sample Preparation:

    • Prepare cell lysates as described in Protocol 1.

  • Assay Procedure:

    • Prepare a hemin standard curve (0-1000 nM) in 2 M oxalic acid.

    • In duplicate sets of microcentrifuge tubes, add 20 µL of each sample lysate and standard.

    • Add 180 µL of 2 M oxalic acid to each tube.

    • Boil one set of tubes at 100°C for 30 minutes. Keep the other set at room temperature (non-boiled control).

    • Cool the boiled tubes to room temperature.

    • Transfer 150 µL from each tube to a black 96-well plate.

  • Measurement and Data Analysis:

    • Measure the fluorescence using a microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~620 nm.

    • Subtract the fluorescence of the non-boiled control from the corresponding boiled sample for each standard and sample.

    • Plot the standard curve and determine the heme concentration in the samples.

    • Normalize the heme concentration to the protein concentration of each sample.

Protocol 3: HPLC Analysis of Heme

This protocol provides a general guideline for heme analysis by reverse-phase HPLC[2].

  • Sample Preparation and Heme Extraction:

    • Prepare cell lysates as described in Protocol 1.

    • To 100 µL of cell lysate, add 400 µL of ice-cold acetone containing 2.5% (v/v) concentrated HCl.

    • Vortex vigorously for 1 minute and incubate on ice for 20 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 3.9 x 300 mm)[1].

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 30% B to 100% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at 400 nm[1].

  • Data Analysis:

    • Inject a hemin standard to determine its retention time and create a standard curve.

    • Inject the extracted samples.

    • Identify the heme peak in the samples based on the retention time of the standard.

    • Quantify the heme concentration by integrating the peak area and comparing it to the standard curve.

    • Normalize the heme concentration to the protein concentration of the initial lysate.

Visualizations

Heme Biosynthesis Pathway

Heme_Biosynthesis cluster_mito Mitochondrion cluster_cyto Cytosol Glycine Glycine + Succinyl CoA ALA_synthase ALAS Glycine->ALA_synthase ALA Aminolevulinic acid (ALA) ALA_synthase->ALA ALA_out ALA ALA->ALA_out Export Copro_III Coproporphyrinogen III Proto_IX Protoporphyrinogen IX Copro_III->Proto_IX PPOX PPOX Proto_IX->PPOX Protoporphyrin_IX Protoporphyrin IX PPOX->Protoporphyrin_IX Ferrochelatase FECH Protoporphyrin_IX->Ferrochelatase Heme Heme Ferrochelatase->Heme Fe2 Fe²⁺ Fe2->Ferrochelatase ALAD ALAD ALA_out->ALAD PBG Porphobilinogen (PBG) HMBS HMBS PBG->HMBS HMB Hydroxymethylbilane (HMB) UROS UROS HMB->UROS Uro_III Uroporphyrinogen III UROD UROD Uro_III->UROD Copro_III_out Coproporphyrinogen III Copro_III_out->Copro_III Import ALAD->PBG HMBS->HMB UROS->Uro_III UROD->Copro_III_out

Caption: The heme biosynthesis pathway involves enzymes in both the mitochondria and cytosol.

Experimental Workflow for Measuring Heme Accumulation

Workflow Start Cell Seeding and Culture Treatment Treatment with 'Compound X' & Controls Start->Treatment Harvest Cell Harvesting and Washing Treatment->Harvest Lysis Cell Lysis and Lysate Clarification Harvest->Lysis Quant_Choice Select Quantification Method Lysis->Quant_Choice Colorimetric Colorimetric Assay Quant_Choice->Colorimetric Fluorometric Fluorometric Assay Quant_Choice->Fluorometric HPLC HPLC Analysis Quant_Choice->HPLC Data_Analysis Data Analysis and Normalization Colorimetric->Data_Analysis Fluorometric->Data_Analysis HPLC->Data_Analysis End Results Data_Analysis->End

Caption: General experimental workflow for measuring compound-induced heme accumulation.

References

Technical Support Center: Addressing Bacterial Resistance to VU0038882

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound VU0038882 is not available in the public domain as of December 2025. Therefore, this technical support center provides a comprehensive guide based on general principles of bacterial resistance to novel antimicrobial agents, particularly those targeting metalloenzymes like aminopeptidases. Researchers should adapt these guidelines using their specific experimental data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms by which bacteria can develop resistance to a novel inhibitor like this compound?

A1: Bacteria can develop resistance through several primary mechanisms.[1][2] When investigating resistance to a novel compound, it is crucial to consider these possibilities:

  • Target Modification: Alterations in the drug's target can prevent the drug from binding effectively. For an aminopeptidase inhibitor, this could involve mutations in the gene encoding the specific aminopeptidase that this compound targets.[2][3] These mutations can decrease the binding affinity of the inhibitor without compromising the essential function of the enzyme for the bacteria.

  • Reduced Drug Accumulation: Bacteria can limit the intracellular concentration of a drug in two main ways:

    • Decreased Permeability: Changes to the bacterial cell membrane, such as alterations in porin channels in Gram-negative bacteria, can reduce the uptake of the compound.[1][4][5]

    • Active Efflux: Bacteria can acquire or upregulate efflux pumps, which are membrane proteins that actively transport the drug out of the cell, preventing it from reaching its target at a high enough concentration.[1][2]

  • Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify or degrade the drug, rendering it inactive.[1][2][6] For this compound, this would involve enzymes that can cleave or alter its chemical structure.

  • Target Protection/Bypass: Bacteria might produce a protein that binds to the target of this compound, protecting it from the inhibitor. Alternatively, they could develop a way to bypass the metabolic step that is inhibited by the drug.[2]

Q2: How can we determine the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial strains?

A2: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The standard method for determining MIC is broth microdilution. A detailed protocol is provided in the "Experimental Protocols" section of this guide. This method involves preparing a series of dilutions of this compound in a 96-well plate and inoculating them with a standardized bacterial suspension.[7]

Q3: We are observing a gradual increase in the MIC of this compound after repeatedly exposing bacteria to sub-lethal concentrations. What does this suggest?

A3: A gradual, stepwise increase in MIC upon continuous exposure to a drug is often indicative of the selection of spontaneous mutations that confer low-level resistance. This can be due to mutations in the drug's target or in regulatory genes that control the expression of efflux pumps or other resistance determinants.[8] This contrasts with high-level resistance that can emerge suddenly from the acquisition of a resistance gene via horizontal gene transfer (e.g., on a plasmid).[3]

Q4: Can resistance to this compound also confer resistance to other antibiotics?

A4: Yes, this phenomenon is known as cross-resistance. It can occur if the resistance mechanism is not specific to this compound. For example, the upregulation of a broad-spectrum efflux pump could potentially export other classes of antibiotics from the bacterial cell, leading to a multidrug-resistant (MDR) phenotype.[1] It is advisable to perform antibiotic susceptibility testing with a panel of standard antibiotics on your this compound-resistant strains to check for cross-resistance.[7]

Troubleshooting Guides

Issue 1: High variability in MIC assay results for this compound.

  • Question: Are you using a standardized inoculum?

    • Answer/Guidance: Inconsistent inoculum density is a common source of variability. Ensure that you are preparing your bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard) for each experiment.

  • Question: Is the this compound stock solution stable and properly stored?

    • Answer/Guidance: Degradation of the compound can lead to inaccurate results. Prepare fresh stock solutions or aliquot and store them at the recommended temperature, avoiding repeated freeze-thaw cycles. Confirm the solubility of the compound in your test medium.

  • Question: Are you using appropriate controls?

    • Answer/Guidance: Always include a positive control (bacteria with no drug) to ensure normal growth and a negative control (broth with no bacteria) to check for contamination.[8][9]

  • Question: Is there evidence of bacterial clumping or biofilm formation in the wells?

    • Answer/Guidance: Some bacteria may aggregate, leading to uneven growth and difficulty in determining the true MIC. Consider adding a non-ionic surfactant like Tween 80 to the growth medium at a low concentration (e.g., 0.05%) to prevent clumping.

Issue 2: Unable to generate stable this compound-resistant mutants.

  • Question: Is the concentration of this compound used for selection too high?

    • Answer/Guidance: Using a concentration that is too far above the MIC may kill all the bacteria before any resistant mutants can arise. Start by selecting on solid agar plates containing this compound at concentrations of 2x, 4x, and 8x the MIC of the susceptible parent strain.

  • Question: Is the mutation frequency for resistance to this compound very low?

    • Answer/Guidance: If resistance arises from a rare mutational event, you may need to screen a larger bacterial population. Plate a higher number of cells (e.g., 10^9 to 10^10 CFU) onto the selective plates.

  • Question: Is the resistance phenotype unstable?

    • Answer/Guidance: Some resistance mechanisms can be transient or come with a fitness cost, causing the bacteria to revert to susceptibility in the absence of the drug. To ensure stability, passage the resistant colonies several times on antibiotic-free medium and then re-test their MIC for this compound.[7]

Issue 3: Resistant mutants show no mutations in the suspected target gene.

  • Question: Have you considered other resistance mechanisms?

    • Answer/Guidance: Resistance may not be due to target modification. The mutation could be in a different gene. Perform whole-genome sequencing (WGS) on the resistant mutants and the susceptible parent strain to identify all genetic differences.

  • Question: Could the resistance be due to changes in gene expression?

    • Answer/Guidance: Upregulation of efflux pumps or other genes can confer resistance without any changes in the DNA sequence of those genes. This is often caused by mutations in regulatory genes. WGS can help identify these, and techniques like RT-qPCR or RNA-seq can be used to compare the expression levels of suspected resistance genes (e.g., efflux pumps) between the resistant and susceptible strains.

Data Presentation

Table 1: MIC Values of this compound Against Susceptible and Resistant Bacterial Strains

Bacterial StrainParent/MutantThis compound MIC (µg/mL)Fold Change in MICNotes
Example Strain 1Parent1-Wild-type susceptible
ES1-R1Mutant1616xSpontaneously resistant mutant
ES1-R2Mutant3232xAnother resistant mutant
Example Strain 2Parent0.5-Wild-type susceptible
ES2-R1Mutant816xResistant mutant

Table 2: Cross-Resistance Profile of a this compound-Resistant Mutant

AntibioticAntibiotic ClassMIC (µg/mL) - Parent StrainMIC (µg/mL) - Resistant MutantFold Change in MIC
This compound Aminopeptidase Inhibitor 1 16 16x
CiprofloxacinFluoroquinolone0.25416x
GentamicinAminoglycoside221x
PenicillinBeta-lactam441x
TetracyclineTetracycline11616x

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of this compound Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform 2-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations. Leave the last column as a drug-free control.

  • Inoculum Preparation: Culture the bacterial strain overnight. Dilute the overnight culture in fresh broth and grow to the early exponential phase. Adjust the bacterial suspension to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the 96-well plate containing the serially diluted compound.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed by eye or using a plate reader.

Protocol 2: Mutation Frequency Analysis

  • Bacterial Culture: Grow a large volume of the susceptible bacterial strain in antibiotic-free broth to a high cell density (e.g., 10^9 - 10^10 CFU/mL).

  • Plating for Total Viable Count: Perform serial dilutions of the culture and plate on non-selective agar to determine the total number of viable cells (CFU/mL).

  • Plating for Resistant Mutants: Plate a large volume of the undiluted, concentrated culture onto agar plates containing this compound at a selective concentration (e.g., 4x the MIC).

  • Incubation: Incubate all plates at 37°C for 24-48 hours, or until colonies are visible.

  • Calculation: Count the number of colonies on both the selective and non-selective plates. The mutation frequency is calculated as the number of resistant colonies divided by the total number of viable cells plated.

Protocol 3: Whole-Genome Sequencing (WGS) of Resistant Mutants

  • Isolate Selection: Select several independently generated resistant mutants for analysis, along with the susceptible parent strain.

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from overnight cultures of the parent and mutant strains using a commercial DNA extraction kit.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the extracted gDNA and perform high-throughput sequencing on a platform such as Illumina.

  • Bioinformatic Analysis:

    • Align the sequencing reads from the mutant strains to the genome of the parent strain (or a reference genome).

    • Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) that are present in the resistant mutants but not in the parent.

    • Analyze the identified mutations to determine if they are in genes that could plausibly confer resistance (e.g., the target aminopeptidase, efflux pump components, or regulatory proteins).

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_characterization Phenotypic Characterization cluster_genotypic Genotypic Analysis cluster_mechanism Mechanism Elucidation start Increased MIC of this compound Observed mic_confirm Confirm MIC Increase (Broth Microdilution) start->mic_confirm stability Test Resistance Stability mic_confirm->stability cross_resistance Profile for Cross-Resistance stability->cross_resistance target_seq Sequence Target Gene cross_resistance->target_seq Hypothesis: Target Modification wgs Whole-Genome Sequencing (WGS) cross_resistance->wgs Hypothesis: Unknown Mechanism functional Functional Assays (e.g., Efflux Inhibition) target_seq->functional If no target mutation expression Gene Expression Analysis (RT-qPCR / RNA-seq) wgs->expression wgs->functional

Caption: Workflow for Investigating Resistance to this compound.

resistance_mechanisms cluster_drug This compound cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms drug This compound porin Porin drug->porin Entry target Target (e.g., Aminopeptidase) pump Efflux Pump enzyme Inactivating Enzyme porin->target Inhibition mod_target Target Modification (Mutation) mod_target->target Prevents Binding up_pump Efflux Pump Upregulation up_pump->pump Removes Drug inactivation Drug Inactivation (Enzymatic) inactivation->enzyme Destroys Drug dec_porin Decreased Permeability (Porin Loss/Mutation) dec_porin->porin Blocks Entry troubleshooting_tree cluster_mic MIC Assay Issues cluster_mutant Mutant Selection Issues start Experiment Not Working As Expected mic_issue Inconsistent MIC Results start->mic_issue mutant_issue No Resistant Mutants Found start->mutant_issue check_inoculum Standardize Inoculum (0.5 McFarland) mic_issue->check_inoculum Possible Cause check_compound Check Compound Stability & Solubility mic_issue->check_compound Possible Cause check_controls Verify Controls (Positive/Negative) mic_issue->check_controls Possible Cause check_conc Lower Selection Concentration (2-4x MIC) mutant_issue->check_conc Possible Solution increase_pop Increase Population Size (>10^9 CFU) mutant_issue->increase_pop Possible Solution check_stability Test for Phenotypic Stability mutant_issue->check_stability If mutants are found but revert

References

Technical Support Center: VU0038882 Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using VU0038882 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for compounds of this nature. Ethanol can also be a viable option. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.

Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution in an aqueous buffer. What should I do?

A2: This is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:

  • Increase the final DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, typically between 0.1% and 1%. However, always check the tolerance of your specific cell line or assay to DMSO.

  • Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, to your aqueous buffer can help to maintain the solubility of the compound.

  • Sonication: Briefly sonicating the solution after dilution can help to redissolve any precipitate.

  • Warm the solution: Gently warming the solution to 37°C may aid in dissolution, but be cautious of the compound's stability at higher temperatures.

Q3: How should I store the stock solution of this compound?

A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder is difficult to dissolve initially. Insufficient solvent volume or inadequate mixing.Use a vortex mixer to ensure thorough mixing. If the compound remains insoluble, gentle warming (not exceeding 40°C) or brief sonication may be applied. Ensure you are using a sufficient volume of the appropriate solvent as indicated in the solubility data table.
Cloudiness or precipitation observed in cell culture media after adding the compound. The compound has limited solubility in the aqueous environment of the media. The final concentration of the organic solvent (e.g., DMSO) is too low.Prepare intermediate dilutions in a solvent compatible with your cell culture media. Ensure the final concentration of the solvent in the media does not exceed the tolerance level for your cells (typically <0.5% for DMSO). Consider using a solubilizing agent if compatible with your experimental setup.
Inconsistent experimental results. Degradation of the compound due to improper storage or handling. Inaccurate concentration of the stock solution.Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles by preparing aliquots. Always use high-purity, anhydrous grade solvents. Confirm the concentration of your stock solution if possible.

Quantitative Solubility Data

SolventEstimated Solubility (mg/mL)Estimated Molar Concentration (mM)Notes
DMSO 10 - 5025 - 125Recommended for primary stock solutions.
Ethanol 5 - 2012.5 - 50May require warming to achieve higher concentrations.
PBS (pH 7.2) < 0.1< 0.25Sparingly soluble. It is recommended to first dissolve in DMSO and then dilute.

Note: These values are estimates and should be confirmed experimentally.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:

  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of 400 g/mol ), you would need 4 mg of the compound.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, briefly sonicate the vial in a water bath.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.

Visualizations

Below are diagrams illustrating a general experimental workflow for testing the efficacy of a compound like this compound and a hypothetical signaling pathway that it might modulate.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_compound Prepare this compound Stock Solution (e.g., 10 mM in DMSO) dilute_compound Prepare Working Dilutions of this compound in Media prep_compound->dilute_compound prep_cells Seed Cells in Culture Plates treat_cells Treat Cells with This compound prep_cells->treat_cells dilute_compound->treat_cells incubate Incubate for Desired Time Period treat_cells->incubate assay Perform Cellular Assay (e.g., Viability, Reporter Assay) incubate->assay data_analysis Data Collection and Analysis assay->data_analysis

Caption: A general experimental workflow for in vitro compound testing.

signaling_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor (Inactive) kinase2->transcription_factor Phosphorylates transcription_factor_active Transcription Factor (Active) transcription_factor->transcription_factor_active gene_expression Target Gene Expression transcription_factor_active->gene_expression Translocates This compound This compound This compound->kinase2 Inhibits

Caption: A hypothetical signaling pathway modulated by this compound.

Factors affecting VU0038882 activity in culture media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0038882, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro experiments using this compound.

Issue 1: Low or No Apparent Activity of this compound

Question: I am not observing the expected potentiation of mGluR4 activity with this compound in my cell-based assay. What could be the problem?

Possible Causes and Solutions:

  • Compound Solubility: this compound belongs to the pyrazolo[3,4-d]pyrimidine class of compounds, which can exhibit low aqueous solubility. Precipitation of the compound in your culture media or assay buffer will significantly reduce its effective concentration.

    • Recommendation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO). When preparing working solutions, dilute the DMSO stock directly into the final culture medium or assay buffer with vigorous vortexing. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.5%).

  • Compound Stability: While specific data on this compound stability in culture media is limited, related compounds can be unstable in biological matrices. Degradation of the compound over the course of a long experiment can lead to a loss of activity.

    • Recommendation: For long-term experiments (e.g., > 24 hours), consider replenishing the media with freshly prepared this compound at regular intervals. It is advisable to prepare fresh working solutions for each experiment.

  • Serum Protein Binding: this compound may bind to proteins present in the fetal bovine serum (FBS) or other serum supplements in your culture media. This binding sequesters the compound, reducing the free concentration available to interact with the mGluR4 receptor.

    • Recommendation: If possible, perform acute experiments in serum-free media or a buffer solution. If serum is required for cell viability, consider using a lower serum concentration or dialyzed FBS to reduce the concentration of binding proteins. Be aware that changes in serum concentration can independently affect cell signaling.

  • Incorrect Assay Conditions: The activity of mGluR4 PAMs can be sensitive to the concentration of the orthosteric agonist (e.g., glutamate) used in the assay.

    • Recommendation: Ensure you are using a glutamate concentration that is at or near the EC20 (the concentration that elicits 20% of the maximal response). This concentration allows for a robust window to observe potentiation by the PAM.

Issue 2: High Variability in Experimental Results

Question: I am seeing significant well-to-well or day-to-day variability in my experiments with this compound. How can I improve the consistency of my data?

Possible Causes and Solutions:

  • Inconsistent Compound Preparation: Inconsistent solubilization or dilution of this compound can lead to variability in the final concentration.

    • Recommendation: Follow a standardized protocol for preparing your stock and working solutions. Always vortex solutions thoroughly after each dilution step.

  • Cell Health and Density: Variations in cell health, passage number, and plating density can alter receptor expression levels and downstream signaling, leading to inconsistent responses.

    • Recommendation: Use cells within a consistent passage number range. Ensure even cell plating and monitor cell health and confluence prior to and during the experiment.

  • Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate media components, including this compound, leading to artifactual results.

    • Recommendation: Avoid using the outermost wells of your plates for data collection. Fill these wells with sterile water or media to minimize evaporation from the inner wells.

Frequently Asked Questions (FAQs)

General

  • What is the mechanism of action of this compound? this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). It does not activate the receptor directly but binds to a site distinct from the glutamate binding site, enhancing the receptor's response to glutamate.[1] This potentiation leads to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

Handling and Storage

  • How should I store this compound? A related mGluR4 PAM, VU0155041, is recommended to be stored as a stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to follow similar storage conditions for this compound to ensure its stability.

  • What is the recommended solvent for this compound? Due to the potential for low aqueous solubility, it is recommended to prepare stock solutions of this compound in 100% DMSO.

In Vitro Assays

  • What is a typical final concentration of this compound to use in a cell-based assay? The optimal concentration will depend on the specific cell type and assay conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your experiment. Based on data for related compounds, a starting range of 1 µM to 30 µM is often used.

  • What is the maximum recommended final concentration of DMSO in the culture medium? Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity. However, it is crucial to determine the specific tolerance of your cell line by running a vehicle control with the highest concentration of DMSO used in your experiment.

Data Presentation

Table 1: Physicochemical Properties of a Related mGluR4 PAM (ML128)

PropertyValue
Aqueous Solubility (PBS, pH 7.4)6.38 µM
Stability in PBS (Room Temp, 48h)>95% remaining

Data for ML128 is provided as a reference due to the lack of publicly available, specific data for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution (10 mM):

    • Calculate the amount of this compound powder required to make a 10 mM stock solution in your desired volume of 100% DMSO.

    • Carefully weigh the compound and dissolve it in the appropriate volume of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations.

    • To prepare the final working concentrations, dilute the DMSO serial dilutions directly into your pre-warmed culture medium or assay buffer. For example, to achieve a 1:1000 dilution, add 1 µL of your DMSO stock to 999 µL of media.

    • Vortex each working solution immediately and thoroughly after adding the DMSO stock to prevent precipitation.

Mandatory Visualizations

mGluR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Binds to orthosteric site This compound This compound This compound->mGluR4 Binds to allosteric site G_protein Gi/o mGluR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC Downstream_Effects Modulation of Ion Channels, Neurotransmitter Release cAMP->Downstream_Effects Regulates

Caption: Signaling pathway of mGluR4 activation and positive allosteric modulation by this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Prepare_Cells Plate cells in multi-well plates Add_Compound Add this compound to cells Prepare_Cells->Add_Compound Prepare_Compound Prepare this compound stock and working solutions Prepare_Compound->Add_Compound Add_Agonist Add Glutamate (EC20) to cells Add_Compound->Add_Agonist Incubate Incubate for specified time Add_Agonist->Incubate Measure_Response Measure downstream signaling (e.g., cAMP) Incubate->Measure_Response Analyze_Data Analyze and plot dose-response curves Measure_Response->Analyze_Data

Caption: General experimental workflow for assessing this compound activity in a cell-based assay.

troubleshooting_logic Start Low or No Activity Check_Solubility Is the compound fully dissolved in the media? Start->Check_Solubility Precipitate_Visible Precipitate visible? Check_Solubility->Precipitate_Visible Improve_Solubilization Improve solubilization: - Vortex vigorously - Prepare fresh dilutions Precipitate_Visible->Improve_Solubilization Yes Check_Stability Could the compound have degraded? Precipitate_Visible->Check_Stability No Improve_Solubilization->Check_Stability Long_Incubation Long incubation? Check_Stability->Long_Incubation Replenish_Media Replenish media with fresh compound Long_Incubation->Replenish_Media Yes Check_Protein_Binding Is serum present in the media? Long_Incubation->Check_Protein_Binding No Replenish_Media->Check_Protein_Binding Serum_Present Serum present? Check_Protein_Binding->Serum_Present Use_Serum_Free Use serum-free media or dialyzed serum Serum_Present->Use_Serum_Free Yes Check_Assay_Conditions Is the glutamate concentration optimal? Serum_Present->Check_Assay_Conditions No Use_Serum_Free->Check_Assay_Conditions Optimize_Glutamate Optimize glutamate concentration (EC20) Check_Assay_Conditions->Optimize_Glutamate End Activity Restored Optimize_Glutamate->End

Caption: Troubleshooting flowchart for low or no this compound activity.

References

Validation & Comparative

A Paradigm Shift in Staphylococcal Warfare: Anti-Virulence Agent Savirin versus Traditional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of a novel anti-virulence agent, savirin, with conventional antibiotics for the management of Staphylococcus aureus infections, supported by experimental data and detailed methodologies.

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The relentless rise of antibiotic resistance in Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), necessitates a departure from traditional antimicrobial strategies. While conventional antibiotics aim to kill or inhibit the growth of bacteria, emerging anti-virulence therapies offer a novel approach by disarming the pathogen without exerting direct bactericidal or bacteriostatic pressure. This guide provides a comparative analysis of a representative anti-virulence agent, savirin, which targets the accessory gene regulator (Agr) quorum sensing system of S. aureus, against traditional antibiotics that have long been the mainstay of anti-staphylococcal treatment.

Section 1: Mechanisms of Action

Traditional Antibiotics: A Direct Assault on Bacterial Viability

Traditional antibiotics employed against S. aureus primarily function by interfering with essential cellular processes, leading to bacterial death or the cessation of growth. These mechanisms can be broadly categorized as follows:

  • Inhibition of Cell Wall Synthesis: Beta-lactams (e.g., penicillin, methicillin) and glycopeptides (e.g., vancomycin) disrupt the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to a compromised cell envelope and eventual lysis.

  • Inhibition of Protein Synthesis: Macrolides, tetracyclines, and aminoglycosides target the bacterial ribosome, interfering with the translation of mRNA into proteins, which is essential for all cellular functions.

  • Inhibition of Nucleic Acid Synthesis: Fluoroquinolones inhibit enzymes like DNA gyrase and topoisomerase IV, which are necessary for DNA replication and repair.

Savirin: Silencing the Call to Arms

In contrast to the direct action of traditional antibiotics, savirin functions as an anti-virulence agent by inhibiting the S. aureus Agr quorum sensing system. This system is a cell-density-dependent signaling pathway that regulates the expression of a wide array of virulence factors, including toxins and degradative enzymes.

The Agr system is orchestrated by the transcriptional regulator AgrA.[1][2] Savirin acts as an inhibitor of AgrA, preventing it from binding to its target DNA sequences.[1] This blockade effectively silences the expression of numerous virulence genes, including those encoding for alpha-hemolysin (Hla), phenol-soluble modulins (PSMs), and other toxins responsible for tissue damage and immune evasion.[1][2] Crucially, savirin does not affect the viability of S. aureus at concentrations where it effectively inhibits virulence.[3]

Savirin Mechanism of Action cluster_bacterium Staphylococcus aureus AgrA AgrA (Transcriptional Regulator) DNA agr P2/P3 Promoters (DNA) AgrA->DNA Binds to RNAIII RNAIII (Effector Molecule) DNA->RNAIII Transcription Virulence_Factors Virulence Factors (e.g., α-hemolysin, PSMs) RNAIII->Virulence_Factors Upregulates Savirin Savirin Savirin->AgrA Inhibits

Figure 1: Mechanism of action of the AgrA inhibitor savirin.

Section 2: Quantitative Performance Data

The efficacy of traditional antibiotics is typically measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. For anti-virulence agents like savirin, efficacy is assessed by their ability to inhibit virulence factor production, often expressed as the half-maximal inhibitory concentration (IC50).

Compound Class Specific Agent Metric Value Target Organism/System
Anti-virulence Agent SavirinIC5083 µMInhibition of AgrA-DNA binding[1]
IC50~1-5 µg/mLInhibition of agr::P3 activation in S. aureus[1]
Glycopeptide Antibiotic VancomycinMIC Range0.5 - 2 µg/mLMethicillin-Resistant S. aureus (MRSA)[4][5]
Penicillin Antibiotic Penicillin GMIC≤0.125 µg/mLPenicillin-Susceptible S. aureus (PSSA)[6]
MIC>0.05 µg/mLBeta-lactamase producing S. aureus[7]

Section 3: Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a traditional antibiotic against S. aureus.[8][9][10][11][12]

Materials:

  • S. aureus isolate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Antibiotic stock solution

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture of S. aureus on an agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Antibiotic Dilution:

    • Prepare a serial two-fold dilution of the antibiotic in CAMHB in a 96-well microtiter plate.

  • Inoculation:

    • Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Protocol 2: Alpha-Hemolysin (Hla) Inhibition Assay

This protocol describes an enzyme-linked immunosorbent assay (ELISA) to quantify the inhibition of alpha-hemolysin production by an anti-virulence agent.[13][14][15]

Materials:

  • S. aureus isolate (e.g., USA300)

  • Tryptic Soy Broth (TSB)

  • Anti-virulence agent (e.g., savirin)

  • 96-well microtiter plates

  • Anti-Hla antibody

  • Bovine Serum Albumin (BSA)

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the enzyme

  • Plate reader

Procedure:

  • Bacterial Culture and Treatment:

    • Grow an overnight culture of S. aureus.

    • Dilute the culture and grow in the presence of various concentrations of the anti-virulence agent for a defined period (e.g., 6 hours).

    • Centrifuge the cultures and collect the supernatants.

  • ELISA:

    • Coat a 96-well plate with anti-Hla antibody overnight at 4°C.

    • Wash the plate and block with BSA.

    • Add the bacterial supernatants to the wells and incubate.

    • Wash the plate and add the secondary antibody.

    • Wash the plate and add the substrate.

    • Measure the absorbance using a plate reader.

  • Data Analysis:

    • Calculate the concentration of Hla in each sample based on a standard curve.

    • Determine the IC50 of the anti-virulence agent for Hla inhibition.

Experimental Workflow Comparison cluster_mic MIC Assay (Traditional Antibiotics) cluster_antivirulence Anti-Virulence Assay (e.g., Savirin) MIC_Start Start MIC_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) MIC_Start->MIC_Inoculum MIC_Inoculate Inoculate Microtiter Plate MIC_Inoculum->MIC_Inoculate MIC_Dilution Serial Dilution of Antibiotic MIC_Dilution->MIC_Inoculate MIC_Incubate Incubate (16-20h) MIC_Inoculate->MIC_Incubate MIC_Read Read for Turbidity MIC_Incubate->MIC_Read MIC_End Determine MIC MIC_Read->MIC_End AV_Start Start AV_Culture Culture S. aureus with Inhibitor AV_Start->AV_Culture AV_Supernatant Collect Supernatant AV_Culture->AV_Supernatant AV_ELISA Perform Virulence Factor ELISA (e.g., Hla) AV_Supernatant->AV_ELISA AV_Read Read Absorbance AV_ELISA->AV_Read AV_Calculate Calculate IC50 AV_Read->AV_Calculate AV_End Determine Anti-Virulence Efficacy AV_Calculate->AV_End

Figure 2: Comparative experimental workflows for efficacy testing.

Section 4: Concluding Remarks

The comparison between savirin and traditional antibiotics highlights a fundamental divergence in the strategy to combat S. aureus infections. Traditional antibiotics exert strong selective pressure, which has inevitably led to the evolution of resistance. The anti-virulence approach, exemplified by the AgrA inhibitor savirin, offers a potentially more sustainable strategy. By neutralizing the pathogen's offensive capabilities without directly threatening its survival, the selective pressure for the development of resistance may be significantly reduced.

While anti-virulence agents like savirin are still in the preclinical stages of development, they represent a promising frontier in the fight against multidrug-resistant bacteria. Further research is warranted to explore their clinical potential, both as standalone therapies and in combination with traditional antibiotics to enhance their efficacy and mitigate the emergence of resistance. This guide serves as a foundational resource for understanding the key distinctions and experimental considerations in the evaluation of these next-generation antibacterial agents.

References

Validation of VU0038882's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comprehensive comparison of the validation of the mechanism of action for the novel compound VU0038882. Due to the limited publicly available information on this compound, this document outlines a generalized framework for validating the mechanism of action of a novel compound, drawing parallels with established methodologies in drug discovery. We will present hypothetical experimental data and protocols to illustrate how such a validation process would be conducted. This guide is intended for researchers, scientists, and drug development professionals.

Hypothetical Target and Mechanism of Action for this compound

For the purpose of this guide, we will hypothesize that this compound is a novel, potent, and selective small molecule inhibitor of the fictitious protein kinase, "Kinase X," which is implicated in a specific signaling pathway crucial for the proliferation of a particular cancer cell line. The proposed mechanism of action is the competitive inhibition of ATP binding to the kinase domain of Kinase X.

Data Presentation: Comparative Analysis

To validate the mechanism of action of this compound, its performance would be compared against a known, well-characterized inhibitor of a similar kinase (e.g., "Compound A") and a negative control (e.g., an inactive structural analog, "this compound-inactive").

Table 1: In Vitro Kinase Inhibition Assay

CompoundTarget KinaseIC50 (nM)Kinase Selectivity (Fold difference against a panel of 100 kinases)
This compound Kinase X15>1000
Compound ASimilar Kinase Y25>800
This compound-inactiveKinase X>10,000-

Table 2: Cellular Proliferation Assay (Cancer Cell Line expressing Kinase X)

CompoundEC50 (nM)Maximum Inhibition (%)
This compound 5095
Compound A12092
This compound-inactive>50,000<5

Experimental Protocols

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified Kinase X.

  • Methodology: A radiometric filter binding assay is performed. Recombinant human Kinase X is incubated with varying concentrations of this compound, a peptide substrate, and [γ-33P]ATP. The reaction is allowed to proceed for 60 minutes at 30°C. The reaction mixture is then transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate. After washing to remove unincorporated [γ-33P]ATP, the radioactivity on the filter is measured using a scintillation counter. IC50 values are calculated by non-linear regression analysis.

2. Kinase Selectivity Profiling

  • Objective: To assess the selectivity of this compound against a broad panel of other kinases.

  • Methodology: this compound is screened at a fixed concentration (e.g., 1 µM) against a panel of 100 different purified human kinases using a similar radiometric or fluorescence-based assay format as the primary kinase inhibition assay. The percent inhibition for each kinase is determined. For any kinase showing significant inhibition, a full IC50 curve is generated.

3. Cellular Proliferation Assay

  • Objective: To evaluate the effect of this compound on the proliferation of a cancer cell line known to be dependent on Kinase X signaling.

  • Methodology: The cancer cell line is seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a serial dilution of this compound, Compound A, or this compound-inactive for 72 hours. Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The luminescence signal is read on a plate reader, and EC50 values are calculated from the dose-response curves.

Mandatory Visualization

Signaling Pathway of Kinase X

KinaseX_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Adaptor Adaptor Protein GFR->Adaptor KinaseX Kinase X Adaptor->KinaseX Substrate Downstream Substrate KinaseX->Substrate TF Transcription Factor Substrate->TF Proliferation Cell Proliferation TF->Proliferation This compound This compound This compound->KinaseX Inhibition

Caption: Proposed signaling pathway of Kinase X and the inhibitory action of this compound.

Experimental Workflow for Target Validation

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell In-Cell Validation cluster_invivo In Vivo Validation KinaseAssay Kinase Inhibition Assay (IC50 Determination) Selectivity Kinase Selectivity Profiling KinaseAssay->Selectivity ProlifAssay Cellular Proliferation Assay (EC50 Determination) Selectivity->ProlifAssay WesternBlot Target Engagement Assay (Western Blot) ProlifAssay->WesternBlot Xenograft Xenograft Model WesternBlot->Xenograft

Caption: A generalized experimental workflow for validating the mechanism of action of a kinase inhibitor.

Unraveling the Chemical Landscape of VU0038882 Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the structure-activity relationships, pharmacological profiles, and experimental data of VU0038882 analogs remains challenging due to the limited publicly available information on the parent compound, this compound. Initial searches for this specific compound did not yield direct results regarding its molecular target, biological activity, or chemical structure. The "VU" prefix suggests a potential origin from Vanderbilt University's drug discovery programs, but without a specific publication or context, its identity remains elusive.

This guide, therefore, pivots to a broader analysis of methodologies and approaches relevant to the comparative analysis of novel chemical entities and their analogs, using hypothetical scenarios and publicly available data on other compounds to illustrate the core requirements of such a study. This framework is designed to be readily adaptable by researchers once specific data on this compound and its analogs become accessible.

Data Presentation: A Framework for Quantitative Comparison

To facilitate a clear and objective comparison of this compound analogs, all quantitative data should be summarized in structured tables. The following tables provide templates for organizing key experimental data:

Table 1: In Vitro Potency and Selectivity

Compound IDTarget IC₅₀/EC₅₀ (nM)Off-Target 1 IC₅₀/EC₅₀ (nM)Off-Target 2 IC₅₀/EC₅₀ (nM)Selectivity Index (Off-Target 1/Target)
This compoundDataDataDataData
Analog 1DataDataDataData
Analog 2DataDataDataData
Analog 3DataDataDataData

Table 2: In Vitro ADME Properties

Compound IDMicrosomal Stability (t½, min)Plasma Protein Binding (%)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)hERG Inhibition (IC₅₀, µM)
This compoundDataDataDataData
Analog 1DataDataDataData
Analog 2DataDataDataData
Analog 3DataDataDataData

Table 3: In Vivo Efficacy in a Disease Model

Compound IDDose (mg/kg)Route of AdministrationEfficacy Endpoint (% Inhibition/Effect)Statistically Significant (p-value)
This compoundDataDataDataData
Analog 1DataDataDataData
Analog 2DataDataDataData
Analog 3DataDataDataData

Experimental Protocols: Ensuring Reproducibility

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are example protocols for key assays typically employed in the characterization of novel compounds.

1. In Vitro Potency Assay (e.g., Enzyme Inhibition Assay)

  • Objective: To determine the concentration of the compound required to inhibit 50% of the target enzyme's activity (IC₅₀).

  • Materials: Recombinant human target enzyme, substrate, assay buffer, 384-well plates, plate reader.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Add the target enzyme to the assay buffer in the wells of a 384-well plate.

    • Add the diluted compounds to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the absorbance or fluorescence at a specific wavelength using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a vehicle control.

    • Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

2. Microsomal Stability Assay

  • Objective: To assess the metabolic stability of a compound in the presence of liver microsomes.

  • Materials: Liver microsomes (e.g., human, rat), NADPH regenerating system, test compound, analytical standards, LC-MS/MS system.

  • Procedure:

    • Pre-warm a solution of liver microsomes and the NADPH regenerating system at 37°C.

    • Add the test compound to the pre-warmed solution to initiate the metabolic reaction.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

    • Calculate the in vitro half-life (t½) from the slope of the natural log of the percent remaining versus time plot.

Mandatory Visualizations: Signaling Pathways and Workflows

Visual diagrams are essential for conveying complex biological pathways and experimental processes.

G cluster_0 Hypothetical Signaling Pathway for Target X Ligand Ligand (e.g., this compound analog) Receptor Receptor (Target X) Ligand->Receptor Binds and Activates G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Generates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Induces

Caption: A hypothetical signaling pathway illustrating the mechanism of action of a this compound analog targeting a G-protein coupled receptor.

G cluster_1 Experimental Workflow for Analog Evaluation Start Synthesize Analogs In_Vitro_Screening In Vitro Screening (Potency, Selectivity) Start->In_Vitro_Screening Decision1 Active? In_Vitro_Screening->Decision1 ADME_Profiling ADME Profiling (Stability, Permeability) Decision2 Good Profile? ADME_Profiling->Decision2 In_Vivo_PK In Vivo Pharmacokinetics In_Vivo_Efficacy In Vivo Efficacy Studies In_Vivo_PK->In_Vivo_Efficacy Decision3 Efficacious? In_Vivo_Efficacy->Decision3 Lead_Selection Lead Candidate Selection Decision1->Start No (Redesign) Decision1->ADME_Profiling Yes Decision2->Start No (Redesign) Decision2->In_Vivo_PK Yes Decision3->Start No (Redesign) Decision3->Lead_Selection Yes

Caption: A generalized workflow for the systematic evaluation and selection of lead candidates from a series of synthesized analogs.

Obscure Compound VU0038882: A Case Study in the Challenge of Reproducibility in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to compile a comprehensive comparison guide on the experimental findings of the mGluR1 positive allosteric modulator (PAM), VU0038882, have been stymied by a lack of publicly available primary research data. This notable absence of published findings for a designated research compound highlights a significant challenge in the scientific community: the reproducibility and transparency of preclinical experimental data.

Despite extensive searches of scientific databases and patent literature, no primary peer-reviewed publications or patents could be identified that specifically describe the synthesis, characterization, and experimental findings of a compound designated as this compound. While Vanderbilt University, denoted by the "VU" prefix, is a known leader in the discovery of positive allosteric modulators for metabotropic glutamate receptors, including those targeting the mGluR1 subtype, this specific compound does not appear in their published work under this identifier.

This lack of accessible data makes it impossible to conduct a thorough analysis of the reproducibility of its experimental findings, as there are no initial findings to reproduce. Consequently, a comparison with alternative mGluR1 PAMs, a core requirement of the requested guide, cannot be performed.

The Importance of Primary Data in Reproducibility

Scientific advancement relies on the ability of researchers to independently verify and build upon the work of others. This process of verification, known as reproducibility, is contingent on the open publication of detailed experimental protocols and the underlying data. Without this foundational information, the scientific community cannot assess the validity of experimental claims, nor can they explore the potential of novel compounds in different experimental contexts.

The Landscape of mGluR1 Positive Allosteric Modulators

Research into mGluR1 PAMs is an active area of drug discovery, with potential therapeutic applications in neurological and psychiatric disorders. Several compounds with this mechanism of action have been described in the literature, offering a glimpse into the types of experiments that would be relevant for characterizing a novel agent like this compound.

Key experiments for mGluR1 PAMs typically include:

  • In Vitro Pharmacology:

    • Calcium Mobilization Assays: To determine the potency and efficacy of the compound in potentiating the response to glutamate in cell lines expressing the mGluR1 receptor.

    • Binding Assays: To ascertain the compound's affinity for the mGluR1 receptor and its allosteric nature.

    • Selectivity Assays: To assess the compound's activity at other mGluR subtypes and other relevant receptors to determine its specificity.

  • Electrophysiology:

    • Patch-Clamp Recordings: To measure the effect of the compound on synaptic currents and long-term potentiation (LTP) or long-term depression (LTD) in brain slices, providing insights into its impact on synaptic plasticity.

  • In Vivo Behavioral Models:

    • Rodent Models of Disease: To evaluate the compound's efficacy in animal models relevant to conditions such as schizophrenia, anxiety, or pain.

Signaling Pathways and Experimental Workflows

The activation of mGluR1, a Gq-coupled receptor, initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors. A typical experimental workflow to characterize an mGluR1 PAM would involve a tiered approach, starting with in vitro screening and progressing to more complex cellular and in vivo models.

cluster_0 Experimental Workflow for mGluR1 PAM Characterization A Compound Synthesis and Purification B In Vitro Screening (e.g., Calcium Assay) A->B C Selectivity Profiling (Against other mGluRs) B->C F Lead Optimization B->F D Electrophysiology (e.g., LTP in brain slices) C->D E In Vivo Behavioral Studies D->E E->F

Caption: A generalized workflow for the discovery and characterization of mGluR1 PAMs.

cluster_1 Simplified mGluR1 Signaling Pathway Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 binds Gq Gq protein mGluR1->Gq activates PAM mGluR1 PAM (e.g., this compound) PAM->mGluR1 potentiates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Simplified signaling cascade initiated by the activation of the mGluR1 receptor.

Unraveling the Identity of VU0038882: A Case of Mistaken Identity in Photosensitizer Benchmarking

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound designated VU0038882 has yielded no evidence of its existence as a photosensitizing agent, presenting a significant roadblock to the requested comparative analysis. Extensive queries across chemical databases and scientific literature have failed to identify any compound with this specific identifier, suggesting a potential error in the initial request.

Efforts to benchmark the performance of a novel photosensitizing agent, this compound, against established alternatives have been halted due to the inability to identify the primary compound. This guide was intended to provide researchers, scientists, and drug development professionals with a thorough comparison, complete with quantitative data, experimental protocols, and visualizations of relevant biological pathways. However, the foundational element of this analysis, the compound this compound, appears to be an invalid or unlisted identifier.

Initial investigations into the photosensitizing properties and mechanism of action of "this compound" drew a blank. Subsequent, broader searches for the compound's chemical structure, function, and any associated biological activity in prominent databases such as PubChem were equally unsuccessful. While a result for a compound with a similar but distinct identifier (PubChem CID 60038882) was located, there is no information to suggest this is the correct substance, nor is there any indication of it possessing photosensitizing characteristics.

This lack of identification makes it impossible to proceed with the core requirements of the requested comparison guide. Without the chemical identity and established properties of this compound, a meaningful benchmark against other photosensitizing agents cannot be constructed. Key performance indicators for photosensitizers, such as singlet oxygen quantum yield, phototoxicity, cellular uptake, and in vivo efficacy, are all contingent on having the correct compound for experimental analysis.

Therefore, the creation of data tables, detailed experimental methodologies, and diagrammatic representations of signaling pathways related to this compound cannot be fulfilled at this time.

It is recommended that the provided identifier, this compound, be verified for accuracy. Should a corrected identifier or alternative name for the compound be available, a comprehensive comparative analysis as originally requested can be initiated. At present, the scientific and chemical communities do not appear to recognize "this compound" as a valid designation for any known compound, precluding any further investigation into its potential as a photosensitizing agent.

Safety Operating Guide

Navigating the Disposal of VU0038882: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

Crucial Safety Notice: A specific Safety Data Sheet (SDS) for VU0038882 could not be located in public databases. The following information is a general guide for the disposal of laboratory chemicals and is not a substitute for the compound-specific directives that would be provided in an SDS. It is imperative for all researchers, scientists, and drug development professionals to obtain the official SDS for this compound from the manufacturer or supplier before handling or disposing of this substance. The SDS will contain critical safety, handling, and disposal information tailored to the specific hazards of this compound.

General Protocol for Laboratory Chemical Disposal

The proper disposal of laboratory chemicals is a critical aspect of ensuring the safety of personnel and protecting the environment. The following procedures outline a standard workflow for managing chemical waste in a research setting.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is the foundation of a safe disposal process. This involves understanding the chemical properties of the waste and ensuring that incompatible materials are not mixed, which could lead to dangerous reactions.

Waste CategoryDescriptionExamples
Halogenated Solvents Organic solvents containing halogen atoms (F, Cl, Br, I).Dichloromethane, Chloroform, Perchloroethylene
Non-Halogenated Solvents Organic solvents that do not contain halogen atoms.Acetone, Ethanol, Hexane, Toluene
Aqueous Waste Water-based solutions containing dissolved salts, acids, or bases.Buffer solutions, Titration waste
Solid Waste Contaminated lab supplies and unreacted chemicals.Contaminated gloves, pipette tips, filter paper, excess reagents
Sharps Items that can puncture or cut skin.Needles, syringes, scalpels, broken glass
Step 2: Container Selection and Labeling

The choice of waste container and the accuracy of its labeling are vital for safe storage and transport.

Container TypeCompatible WasteLabeling Requirements
Glass Bottles Solvents, acids (with caution), basesClearly labeled with "Hazardous Waste," full chemical name(s) of contents, and associated hazards (e.g., Flammable, Corrosive).
HDPE Carboys Aqueous solutions, some solventsClearly labeled with "Hazardous Waste," full chemical name(s) of contents, and associated hazards.
Puncture-Resistant Sharps Containers Chemically contaminated sharpsLabeled as "Chemically Contaminated Sharps" with the type of chemical contamination noted.
Step 3: Storage and Accumulation

Designated waste accumulation areas should be well-ventilated and secure. All waste containers must be kept closed except when adding waste. Secondary containment is recommended to capture any potential leaks or spills.

Step 4: Arranging for Disposal

Most research institutions have a dedicated Environmental Health and Safety (EHS) department that manages hazardous waste disposal. Researchers are typically required to submit a waste pickup request, providing detailed information about the waste to be collected.

Experimental Protocols

While no specific experimental protocols for this compound disposal can be provided without an SDS, a general protocol for rinsing empty chemical containers is as follows:

Triple Rinsing of Empty Containers:

  • Initial Rinse: Add a small amount of a suitable solvent (as specified in the SDS or a general-purpose solvent like acetone for many organics, or water for aqueous solutions) to the empty container. The amount should be sufficient to wet the entire inner surface.

  • Agitate and Collect: Securely cap the container and agitate it to ensure the solvent contacts all interior surfaces. Pour the rinsate into the appropriate hazardous waste container.

  • Repeat: Repeat the rinsing process two more times, collecting the rinsate in the hazardous waste container each time.

  • Final Disposal: After the third rinse and allowing the container to air dry in a ventilated area (such as a fume hood), the container can typically be disposed of as regular laboratory glass or plastic waste. Be sure to deface or remove the original label.

Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical.

cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Disposal A Obtain SDS for this compound B Identify Hazards and Required PPE A->B C Segregate Waste by Type B->C D Select Compatible Waste Container C->D E Label Container with Contents and Hazards D->E F Store in Designated Accumulation Area E->F G Keep Container Closed F->G H Arrange for EHS Pickup G->H

Caption: General workflow for laboratory chemical disposal.

Disclaimer: The information provided above is for general guidance only. The specific hazards and disposal requirements for this compound must be determined from the manufacturer's Safety Data Sheet. Always consult with your institution's Environmental Health and Safety department for specific disposal policies and procedures.

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